Cortisone-d8
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
1257650-98-8 |
|---|---|
分子式 |
C21H28O5 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,9,12,12-octadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,10D2,18D |
InChI 键 |
MFYSYFVPBJMHGN-BMUVRMCQSA-N |
产品来源 |
United States |
Foundational & Exploratory
Cortisone-d8: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the physical and chemical properties of Cortisone-d8, a deuterated analog of the glucocorticoid cortisone (B1669442). This document details experimental protocols for its use and analysis, presents its role in relevant biological pathways, and outlines a typical workflow for its application as an internal standard in bioanalytical methods.
Core Physical and Chemical Properties
This compound is the deuterium-labeled form of cortisone, an endogenous steroid hormone. The incorporation of eight deuterium (B1214612) atoms results in a higher molecular weight compared to the unlabeled compound, which is the basis for its primary application as an internal standard in mass spectrometry-based assays.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₀D₈O₅ | [1][2] |
| Molecular Weight | 368.49 g/mol | [2] |
| CAS Number | 1257650-98-8 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 211-214 °C | |
| Purity | ≥98% (Chemical Purity), ≥98 atom % D (Isotopic Purity) | |
| Storage Temperature | -20°C | |
| Solubility | DMSO: 100 mg/mL (271.38 mM) | [3] |
Biological Context and Signaling
Cortisone itself is a key player in the endocrine system. It is the inactive metabolite of cortisol, the primary stress hormone in humans. The reversible conversion between cortisol and cortisone, regulated by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, is a critical mechanism for controlling local glucocorticoid activity. While cortisol binds with high affinity to the glucocorticoid receptor (GR) to initiate downstream signaling, cortisone has a much lower affinity, acting as a reservoir for active cortisol.[5][6][7][8]
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the accurate quantification of cortisone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its chemical and physical properties are nearly identical to endogenous cortisone, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variations in these steps.[9]
Protocol for Quantification of Cortisone in Human Plasma using LC-MS/MS
This protocol provides a general framework for the analysis of cortisone in plasma. Specific parameters should be optimized for the instrumentation used.
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
To 150 µL of plasma sample, calibrator, or quality control sample, add 100 µL of a working solution of this compound in water (concentration to be optimized based on expected analyte levels).[10]
-
Vortex-mix and allow to equilibrate for 10 minutes.
-
Load the mixture onto a 96-well SLE plate.[10]
-
Apply positive pressure or vacuum to load the sample into the sorbent material.
-
Elute the analytes with two 900 µL aliquots of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) into a 2 mL deep-well collection plate.[10][11]
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 50-60°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[11]
2. Liquid Chromatography
-
LC System: UHPLC system.[11]
-
Column: A reverse-phase C18 or PFP column (e.g., 100 mm x 2.1 mm, <3 µm particle size) is typically used for steroid separation.[11][12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes to resolve cortisone from other endogenous steroids.[12]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.[11]
3. Tandem Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[11]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized. Representative transitions are:
-
Cortisone: m/z 361.2 → 163.1
-
This compound: m/z 369.2 → 169.1
-
-
Note: The exact m/z values may vary slightly based on instrument calibration and resolution. The +8 Da mass shift is observed in both the precursor and fragment ions containing the deuterium labels.
General Protocol for NMR Analysis
While specific spectral data for this compound is not widely published, NMR is a key technique for structural confirmation. A general protocol for analyzing a steroid sample is as follows.
1. Sample Preparation:
-
Dissolve 1-5 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Chloroform-d). DMSO is a suitable choice based on solubility data.[3]
-
Add a small amount of a reference standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess proton signals. Compared to unlabeled cortisone, the spectrum of this compound will show the absence of signals corresponding to the positions of deuterium substitution.
-
Acquire a ¹³C NMR spectrum. The carbon signals at the sites of deuteration will be significantly attenuated or split into multiplets due to C-D coupling.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of proton and carbon signals and confirm the locations of deuterium labeling.[13]
Bioanalytical Workflow Visualization
The use of a stable isotope-labeled internal standard like this compound is fundamental to modern bioanalytical workflows, particularly in regulated environments, to ensure data accuracy and precision.[14][15]
References
- 1. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 2. Cortisone (2,2,4,6,6,9,12,12-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9976-0.005 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Cortisol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ec.bioscientifica.com [ec.bioscientifica.com]
- 12. synnovis.co.uk [synnovis.co.uk]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Cortisone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Cortisone-d8, a crucial internal standard for mass spectrometry-based quantitative analysis. This document details plausible synthetic routes, methodologies for determining isotopic enrichment, and relevant biological pathways, presented in a format tailored for researchers and professionals in drug development.
Quantitative Data Summary
The isotopic purity of deuterated standards is a critical parameter for ensuring accuracy and precision in quantitative bioanalysis. Commercial suppliers of this compound provide specifications for both isotopic and chemical purity.
Table 1: Representative Supplier Specifications for this compound
| Supplier | Product Name | Stated Isotopic Purity | Stated Chemical Purity |
| Sigma-Aldrich | Cortisone-2,2,4,6,6,9,12,12-d8 | ≥98 atom % D | ≥98% (CP) |
| Cambridge Isotope Laboratories | Cortisone (B1669442) (2,2,4,6,6,9,12,12-D₈) | 98% | 98% |
| MedChemExpress | This compound | 98.17% | Not Specified |
Note: CP denotes "chemically pure". Data is sourced from publicly available supplier information.[1][2][3]
Table 2: Key Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₀D₈O₅ |
| Molecular Weight | 368.49 g/mol |
| CAS Number | 1257650-98-8 |
| Appearance | Powder |
| Storage Temperature | -20°C |
| Applications | Internal standard for mass spectrometry (MS), metabolism studies |
Experimental Protocols
While a specific, detailed, publicly available protocol for the synthesis of this compound is not available, a plausible synthetic strategy can be devised based on established methods for deuterating corticosteroids.[4][5] The following represents a generalized workflow.
Synthesis of this compound (A Plausible Approach)
The synthesis of this compound likely involves a multi-step process starting from commercially available cortisone or a suitable precursor. The introduction of deuterium (B1214612) atoms at specific, stable positions is a key challenge. A potential strategy involves:
-
Protection of Functional Groups: The reactive hydroxyl and ketone groups in the cortisone molecule that are not targeted for deuteration need to be protected to prevent unwanted side reactions. For instance, the C-17 dihydroxyacetone side chain can be protected.[5]
-
Hydrogen-Deuterium Exchange Reactions: The protected cortisone intermediate is then subjected to hydrogen-deuterium exchange reactions. This is typically achieved using a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents (e.g., MeOD), in the presence of a base (e.g., NaOD) or a metal catalyst (e.g., platinum).[5][6] The specific reaction conditions (temperature, pressure, and reaction time) would be optimized to achieve the desired level of deuteration at the target positions (2, 2, 4, 6, 6, 9, 12, 12).
-
Reductive Deuteration: In some cases, reductive deuteration using reagents like sodium borodeuteride (NaBD₄) might be employed to introduce deuterium at specific sites.[5]
-
Deprotection: Following the deuteration steps, the protecting groups are removed to yield this compound.
-
Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high chemical purity.
Isotopic Purity Analysis
The determination of isotopic purity is essential to validate the synthesis and ensure the suitability of this compound as an internal standard. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed.[7]
2.2.1. Mass Spectrometry (MS) Protocol
High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic distribution.[8][9]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Serial dilutions are made to obtain a concentration suitable for MS analysis.
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight) is used.[9]
-
Chromatographic Separation: The sample is injected into the LC system to separate this compound from any potential impurities. A suitable C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of formic acid, can be used.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in positive ion mode. Full scan mass spectra are acquired over a relevant m/z range to include the molecular ions of unlabeled cortisone and all deuterated isotopologues.
-
Data Analysis: The relative abundance of the different isotopic species (d0 to d8) is determined by integrating the peak areas of their corresponding extracted ion chromatograms. The isotopic purity is then calculated as the percentage of the d8 isotopologue relative to the sum of all isotopologues.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides information on the location and extent of deuteration.[10][11]
-
Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d (B32938) or DMSO-d6) suitable for NMR analysis.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Analysis: A ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons at the deuterated positions (2, 4, 6, 9, 12) confirms successful deuteration. The integration of the remaining proton signals can be used to estimate the degree of deuteration.
-
²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, providing further confirmation of the labeling positions.
-
¹³C NMR Analysis: A ¹³C NMR spectrum can also be useful. The signals of carbon atoms bonded to deuterium will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to their protonated counterparts.
Visualization of Relevant Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
Cortisone itself is a pro-hormone and is converted to the active glucocorticoid, cortisol. Cortisol exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.[3][12]
Caption: Glucocorticoid receptor signaling pathway.
This compound Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for this compound synthesis.
Isotopic Purity Analysis Workflow
The logical flow for determining the isotopic purity of this compound is depicted below.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Cortisone (2,2,4,6,6,9,12,12-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9976-0.005 [isotope.com]
- 9. almacgroup.com [almacgroup.com]
- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
Cortisone-d8 molecular weight and formula
Cortisone-d8 is a deuterium-labeled version of Cortisone, a glucocorticoid hormone. The labeling with deuterium (B1214612), a stable isotope of hydrogen, makes it a valuable tool in various research applications, particularly in mass spectrometry-based studies for use as an internal standard for the quantification of cortisone.[1] This document provides the core molecular formula and weight of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are detailed below. For comparative purposes, the properties of unlabeled Cortisone are also provided.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₁H₂₀D₈O₅[2] | 368.49[2] |
| Cortisone | C₂₁H₂₈O₅[3] | 360.44[3] |
This compound is described as an off-white solid and is typically stored at 2-8°C in a refrigerator.[2] It is a labeled form of Cortisone, which acts as a glucocorticoid and has anti-inflammatory properties.[2] The deuterium labeling results in a mass shift of +8, making it suitable for mass spectrometry techniques.
References
Introduction: The Principle of Isotope Dilution Mass Spectrometry
An In-depth Technical Guide on the Mechanism of Action for Cortisone-d8 as an Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount.[1][2] Biological matrices such as plasma, serum, urine, and saliva are inherently complex and can introduce significant variability during sample processing and analysis.[3][4] To counteract these variables, a robust analytical technique known as isotope dilution mass spectrometry is employed, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[3]
This compound is a deuterated form of cortisone (B1669442), where eight hydrogen atoms have been replaced with their heavier isotope, deuterium. This mass shift makes it distinguishable from endogenous cortisone by a mass spectrometer, yet it remains chemically and physically almost identical. This near-identical behavior is the foundation of its mechanism of action as an internal standard, ensuring reliable quantification of cortisone and other related corticosteroids in complex biological samples.[5][6]
Core Mechanism of Action
The fundamental principle behind using this compound is that it is added at a known, constant concentration to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.[7] As the samples are processed, this compound experiences the same procedural variations as the endogenous, non-labeled cortisone (the analyte).
The mechanism can be broken down into three key corrective functions:
-
Compensation for Extraction Variability : During sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), some amount of the target analyte is inevitably lost.[4] Because this compound has virtually identical chemical properties to cortisone, it is lost at the same rate. Therefore, the ratio of the analyte to the internal standard remains constant, irrespective of the absolute recovery percentage.[4]
-
Correction for Matrix Effects : The co-eluting endogenous components of a biological sample can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[3][8] This can lead to significant inaccuracies in quantification. As a SIL-IS, this compound co-elutes chromatographically with cortisone and is subjected to the exact same ion suppression or enhancement.[3][4] This ensures that the ratio of their signals remains unaffected, thereby nullifying the impact of the matrix.[4] However, it is important to note that in some cases with high matrix effects, even a SIL-IS may not perfectly compensate, especially if there is a slight chromatographic separation between the analyte and the standard.[2][3]
-
Correction for Instrumental Variability : Minor fluctuations in instrument performance, such as injection volume or ion source efficiency, affect both the analyte and the internal standard equally. By using the ratio of their peak areas for quantification, these variations are normalized, leading to improved precision and accuracy.
Quantification is therefore not based on the absolute signal intensity of the analyte, but on the calculated ratio of the analyte's peak area to the this compound's peak area. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve, from which the concentration of the analyte in unknown samples is determined.
Quantitative Method Validation Data
The use of this compound as an internal standard allows for the development of highly robust and reliable LC-MS/MS methods. The following tables summarize typical performance characteristics from validated methods for corticosteroid analysis.
Table 1: Typical LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (r) | > 0.99 | Indicates a strong correlation between concentration and instrument response across a defined range.[9] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.25 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[9][10] |
| Intra-day Precision (%RSD) | < 10% | Measures the relative standard deviation of results for the same sample analyzed multiple times on the same day.[5][9] |
| Inter-day Precision (%RSD) | < 15% | Measures the relative standard deviation of results for the same sample analyzed on different days.[5][9] |
| Accuracy / Trueness (% Bias) | 85 - 115% | The closeness of the measured value to the true value, often assessed by spike and recovery experiments.[5][11] |
| Extraction Recovery | 65 - 95% | The percentage of the analyte recovered after the sample preparation process.[11] |
| Matrix Effect | 88 - 99% | Assesses the degree of ion suppression or enhancement; values close to 100% indicate minimal effect.[12] |
Table 2: Example Multiple Reaction Monitoring (MRM) Transitions for Cortisone Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|
| Cortisone | 361.1 | 163.1 | Quantifier[10] |
| Cortisone | 361.1 | 121.0 | Qualifier[10] |
| This compound | 369.2 | 169.1 | Internal Standard |
Detailed Experimental Protocols
The following is a generalized protocol for the quantification of cortisone in human serum/plasma using this compound as an internal standard, based on common practices in the field.
Sample Preparation
-
Aliquoting : Transfer 200-500 µL of each sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube or well of a 96-well plate.[1][13]
-
Internal Standard Spiking : Add a small, precise volume (e.g., 20-50 µL) of this compound working solution (at a known concentration, e.g., 5 ng/mL) to every tube/well except for "double blank" samples.[13] Vortex briefly to mix.
-
Protein Precipitation (PPT) : Add 3 volumes (e.g., 750 µL for a 250 µL sample) of cold acetonitrile (B52724) or methanol (B129727) containing the internal standard.[10] Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]
-
Extraction (SPE or LLE) :
-
Solid-Phase Extraction (SPE) : Load the supernatant from the PPT step onto a conditioned SPE cartridge (e.g., Oasis PRiME HLB).[15] Wash the cartridge to remove interferences and then elute the analytes with a suitable organic solvent like methanol or ethyl acetate (B1210297).[7][14]
-
Liquid-Liquid Extraction (LLE) : Transfer the supernatant to a new tube, add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortex for 5-10 minutes, and centrifuge to separate the layers.[3][12] Carefully transfer the organic layer to a clean tube.
-
-
Evaporation : Evaporate the collected eluate/organic layer to dryness under a gentle stream of nitrogen at 40-55°C.[7]
-
Reconstitution : Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 methanol/water).[7] Vortex to ensure the residue is fully dissolved. The sample is now ready for injection.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System : A UHPLC system is typically used.[5][13]
-
Column : Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[12][14]
-
Mobile Phase B : Acetonitrile or Methanol with 0.1% formic acid.[10][14]
-
Flow Rate : 0.3 - 0.5 mL/min.[14]
-
Column Temperature : 40°C.[14]
-
Gradient : A typical run involves a linear gradient starting at a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry (MS) System : A triple quadrupole mass spectrometer is standard for quantitative analysis.[1][14]
Visualizations
The following diagrams illustrate the core concepts and workflows described.
Caption: Logical workflow demonstrating how the ratio of analyte to internal standard corrects for process variations.
Caption: A typical experimental workflow for corticosteroid analysis using an internal standard.
Caption: Simplified human corticosteroid synthesis pathway showing the relationship between cortisol and cortisone.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. myadlm.org [myadlm.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ec.bioscientifica.com [ec.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. synnovis.co.uk [synnovis.co.uk]
- 11. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msacl.org [msacl.org]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cortisone-d8 in Advancing Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cortisone-d8, a deuterium-labeled analog of the steroid hormone cortisone (B1669442), has become an indispensable tool in biomedical research. Its primary application lies in its use as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The incorporation of deuterium (B1214612) atoms results in a molecule that is chemically identical to its endogenous counterpart but has a higher mass. This property allows for precise and accurate quantification of cortisone and cortisol in complex biological matrices by correcting for variations during sample preparation and analysis.[][2] This technical guide provides an in-depth overview of the applications of this compound, detailed experimental protocols, and a summary of relevant quantitative data.
Core Applications in Quantitative Analysis
The fundamental principle behind using this compound as an internal standard is isotope dilution mass spectrometry. A known amount of the labeled standard is added to a biological sample at the beginning of the analytical workflow.[3] The deuterated standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, compensating for matrix effects and procedural losses.[3]
This technique is crucial for a variety of research areas, including:
-
Endocrinology and Metabolism: Studying the hypothalamic-pituitary-adrenal (HPA) axis, diagnosing and monitoring adrenal disorders like Cushing's syndrome and Addison's disease, and investigating steroid metabolism pathways.[4][5][6]
-
Pharmacokinetics and Drug Development: Assessing the impact of new drug candidates on steroid hormone levels and metabolism.[7]
-
Clinical Chemistry: Routine measurement of cortisol and cortisone levels in serum, plasma, urine, and saliva for diagnostic purposes.[8][9][10]
-
Doping Control: Detecting the illicit use of synthetic corticosteroids.[3]
Quantitative Data Summary
The use of this compound as an internal standard in LC-MS/MS assays yields high-quality quantitative data. The following tables summarize typical validation parameters from various studies.
Table 1: Lower Limits of Quantification (LLOQ) for Cortisol and Cortisone using this compound Internal Standard
| Analyte | Matrix | LLOQ (ng/mL) | Reference |
| Cortisol | Serum | 0.05 | [11] |
| Cortisone | Serum | 0.005 | [11] |
| Cortisol | Urine | 0.05 | [4][5] |
| Cortisone | Urine | 0.25 | [4][5] |
| Cortisol | Saliva | 0.01 | [8] |
| Cortisone | Saliva | 0.05 | [8] |
Table 2: Precision and Recovery Data for Cortisol and Cortisone Quantification
| Analyte | Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Recovery (%) | Reference |
| Cortisol | Serum | < 10% | < 15% | 82-138 | [12][13] |
| Cortisone | Serum | < 10% | < 15% | 82-138 | [12][13] |
| Cortisol | Urine | < 10% | < 10% | 91.6-96.0 | [4][5] |
| Cortisone | Urine | < 10% | < 10% | 91.6-96.0 | [4][5] |
| Cortisol | Saliva | < 5% | < 10% | 88-99 | [14][15] |
| Cortisone | Saliva | < 5% | < 10% | 88-99 | [14][15] |
Experimental Protocols
The following are generalized yet detailed protocols for the quantification of cortisol and cortisone in biological matrices using this compound as an internal standard.
Protocol 1: Solid-Phase Extraction (SPE) for Serum/Plasma
This protocol is a common method for cleaning up and concentrating steroids from serum or plasma samples.[11][16]
-
Sample Preparation:
-
To 250 µL of serum or plasma, add 50 µL of an internal standard working solution containing this compound (concentration will depend on the expected analyte levels).[17]
-
Vortex mix for 10 seconds.
-
Add a precipitating agent (e.g., methanol (B129727) or acetonitrile) if required by the specific SPE cartridge manufacturer.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.[16]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).[16]
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.[16]
-
A subsequent wash with a non-polar solvent like hexane (B92381) (1 mL) can be used to remove lipids.[16]
-
-
Elution:
-
Dry the SPE cartridge under vacuum for approximately 2 minutes.[16]
-
Elute the steroids with 1 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.[16]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
LLE is an alternative to SPE, particularly useful for urine samples.[10]
-
Sample Preparation:
-
To 500 µL of urine, add 50 µL of the this compound internal standard solution.[9]
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of an immiscible organic solvent such as dichloromethane (B109758) or a mixture of ethyl acetate and hexane.[18]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a nitrogen stream.
-
-
Reconstitution:
-
Reconstitute the residue in the mobile phase for LC-MS/MS injection.
-
Protocol 3: LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of cortisol and cortisone.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to separate the analytes. A typical gradient might start at 40% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3-0.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5-10 µL.[3]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]
-
Multiple Reaction Monitoring (MRM) Transitions: Optimized MRM transitions for the quantifier and qualifier ions of each analyte and the internal standard are monitored.
-
Table 3: Example MRM Transitions for Cortisol, Cortisone, and their Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| Cortisol | 363.2 | 121.1 | 91.1 | [19] |
| Cortisol-d4 | 367.2 | 121.1 | 91.1 | [19] |
| Cortisone | 361.2 | 163.1 | 105.1 | [19] |
| This compound | 369.2 | 168.0 | 126.0 | [10] |
Visualizations
Cortisol to Cortisone Metabolic Pathway
The interconversion of cortisol and cortisone is a key step in glucocorticoid metabolism, catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[20]
References
- 2. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 3. benchchem.com [benchchem.com]
- 4. ovid.com [ovid.com]
- 5. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
- 10. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. msacl.org [msacl.org]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ibl-international.com [ibl-international.com]
- 18. mdpi.com [mdpi.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
The Role of Cortisone-d8 in Advancing Steroid Hormone Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Cortisone-d8 as an internal standard in the quantitative analysis of steroid hormones, particularly cortisol and cortisone (B1669442), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate measurement of these hormones is paramount in understanding various physiological and pathological states, including adrenal disorders, Cushing's syndrome, and metabolic diseases. This document provides a comprehensive overview of the underlying metabolic pathways, detailed experimental protocols, and a summary of analytical performance data.
Introduction to Steroid Hormone Metabolism: The Cortisol-Cortisone Shuttle
Cortisol, the primary glucocorticoid in humans, and its inactive metabolite, cortisone, are interconverted in a crucial metabolic pathway known as the cortisol-cortisone shuttle. This process is regulated by the enzyme 11-beta-hydroxysteroid dehydrogenase (11β-HSD), which exists in two main isoforms.[1][2]
-
11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue.[2]
-
11β-HSD2 functions as a dehydrogenase, inactivating cortisol to cortisone in mineralocorticoid target tissues such as the kidneys, protecting the mineralocorticoid receptor from illicit occupation by cortisol.[2][3]
The balance between cortisol and cortisone is a critical determinant of glucocorticoid activity at the tissue level. Dysregulation of this shuttle is implicated in a range of pathologies, making the accurate quantification of both hormones essential for both clinical diagnostics and research.
Below is a diagram illustrating the cortisol-cortisone metabolic pathway.
Caption: The Cortisol-Cortisone metabolic pathway.
The Role of this compound in Quantitative Analysis
In LC-MS/MS analysis, stable isotope-labeled internal standards are the gold standard for achieving accurate and precise quantification. This compound, a deuterated analog of cortisone, is an ideal internal standard for the analysis of cortisol and cortisone for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to endogenous cortisone and cortisol. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for any analyte loss or matrix effects.
-
Mass Shift: The deuterium (B1214612) labeling results in a distinct mass shift, allowing the mass spectrometer to differentiate between the endogenous analyte and the internal standard without chromatographic interference.
-
Co-elution: this compound co-elutes with endogenous cortisone, providing the most accurate correction for variations in instrument response and matrix effects at the specific retention time of the analyte.
The general workflow for a quantitative steroid hormone analysis using a deuterated internal standard is depicted below.
Caption: General workflow for steroid hormone analysis.
Experimental Protocols
The following sections provide a detailed, synthesized protocol for the quantification of cortisol and cortisone in human serum/plasma and urine using this compound as an internal standard. These protocols are a composite of best practices from various validated methods.[4][5][6][7]
Sample Preparation: Serum/Plasma
-
Aliquoting: Thaw frozen serum or plasma samples on ice. Vortex gently and aliquot 100-200 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound working solution to each sample, calibrator, and quality control.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile (B52724) to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.
-
Filtration/Centrifugation: Centrifuge the reconstituted samples at 10,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Urine
-
Aliquoting: Thaw frozen urine samples. Vortex and centrifuge at 2,000 x g for 5 minutes to remove sediment. Aliquot 100 µL of the supernatant.
-
Internal Standard Spiking: Add a known concentration of this compound working solution.
-
Dilution: Dilute the sample with 900 µL of purified water.
-
Direct Injection: For many applications, a simple "dilute-and-shoot" approach is sufficient. Transfer the diluted sample to an autosampler vial for analysis. For more complex matrices or lower concentrations, a solid-phase extraction (SPE) cleanup may be necessary.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of cortisol and cortisone.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| Column | C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cortisol) | e.g., m/z 363.2 -> 121.1 |
| MRM Transition (Cortisone) | e.g., m/z 361.2 -> 163.1 |
| MRM Transition (this compound) | e.g., m/z 369.2 -> 168.1 |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation: Method Validation Summary
The use of this compound as an internal standard allows for robust and reliable method performance. The following tables summarize typical validation parameters from published LC-MS/MS methods for cortisol and cortisone analysis.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Cortisol | 1.0 - 500.0 | 1.0 | [6] |
| Cortisone | 2.5 - 100.0 | 2.5 | [6] |
| Cortisol | 2 - 1000 nmol/L | 2 nmol/L | [5] |
| Cortisone | 2 - 1000 nmol/L | 2 nmol/L | [5] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias) | Reference |
| Cortisol | Low QC | 2.7 - 4.6 | 1.5 - 4.5 | 95.4 - 102.5 | [6] |
| High QC | 2.7 - 4.6 | 1.5 - 4.5 | 95.4 - 102.5 | [6] | |
| Cortisone | Low QC | 3.6 - 6.0 | 1.9 - 5.8 | 89.2 - 98.8 | [6] |
| High QC | 3.6 - 6.0 | 1.9 - 5.8 | 89.2 - 98.8 | [6] | |
| Cortisol | N/A | 0.6 - 6.0 | 5.7 - 6.2 | 95.2 - 114 | [5] |
| Cortisone | N/A | 1.2 - 2.7 | 3.4 - 5.4 | 94.8 - 106 | [5] |
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of steroid hormone metabolism. Its use as an internal standard in LC-MS/MS assays ensures the high level of accuracy and precision required for meaningful biological interpretation. The detailed protocols and compiled performance data in this guide provide a solid foundation for the development and implementation of robust analytical methods for cortisol and cortisone, thereby facilitating a deeper understanding of their roles in health and disease.
References
- 1. Cortisol - Wikipedia [en.wikipedia.org]
- 2. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
A Technical Guide to the Role of Cortisone-d8 in Glucocorticoid Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisone-d8 is a deuterium-labeled form of cortisone (B1669442), a key glucocorticoid hormone.[1] As a stable isotope-labeled compound, its primary and most critical role in glucocorticoid research is to serve as an internal standard for quantitative analysis.[1][2] The incorporation of eight deuterium (B1214612) atoms results in a molecule that is chemically identical to endogenous cortisone but has a higher mass. This property makes it an invaluable tool in mass spectrometry-based analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for achieving high accuracy and precision in the measurement of cortisone and other related steroids.[1][2][3] This guide provides an in-depth overview of this compound's properties, its application in experimental protocols, and its significance in advancing our understanding of glucocorticoid biology.
Physicochemical Properties of this compound
This compound is specifically designed for use in mass spectrometry. Its properties are summarized below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Chemical Name | Cortisone-2,2,4,6,6,9,12,12-d8 | [4] |
| Synonyms | 17,21-Dihydroxy-pregn-4-ene-3,11,20-trione-d8; Compound E-d8 | [5][6] |
| CAS Number | 1257650-98-8 | [1][4] |
| Molecular Formula | C₂₁H₂₀D₈O₅ | [4][5] |
| Molecular Weight | ~368.49 g/mol | [4][5] |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥98% (CP), >95% (HPLC) | [7][8] |
| Form | Solid, Powder | [9] |
| Storage Temperature | -20°C | [1][5][7][8][9] |
| Stability | ≥ 4 years at -20°C | [9] |
Core Application: An Internal Standard for Quantitative Mass Spectrometry
The fundamental challenge in quantifying endogenous molecules like glucocorticoids from complex biological matrices (e.g., serum, urine, tissue) is the potential for sample loss during extraction and variability in instrument response due to matrix effects. This compound is the gold-standard solution to this problem in glucocorticoid analysis.[10]
Principle of Stable Isotope Dilution:
The use of this compound is based on the principle of stable isotope dilution analysis. A known amount of this compound is added ("spiked") into a biological sample at the very beginning of the sample preparation process.[11] Because this compound is chemically identical to the endogenous cortisone, it experiences the same extraction losses and ionization suppression or enhancement during LC-MS/MS analysis. The mass spectrometer, however, can distinguish between the analyte (cortisone) and the internal standard (this compound) based on their mass difference. By measuring the ratio of the signal from the endogenous cortisone to the signal from the known amount of this compound, an accurate quantification of the original cortisone concentration in the sample can be achieved, effectively correcting for any experimental variability.
This technique is widely applied in:
-
Steroid Profiling: Simultaneously quantifying multiple steroids to create a comprehensive "steroid panel".[3][12] This is crucial for diagnosing and monitoring various endocrine disorders, including congenital adrenal hyperplasia (CAH) and Cushing's syndrome.[3][12][13]
-
Pharmacokinetic (PK) Studies: Studying the absorption, distribution, metabolism, and excretion of glucocorticoid drugs.[1][14][15][16]
-
Clinical Research: Investigating the role of cortisol and cortisone in stress, adrenal or pituitary disorders, and other physiological and pathological states.[9][17]
Experimental Protocols and Workflows
While specific protocols vary, a generalized workflow for the quantification of cortisone in a biological sample using this compound as an internal standard is outlined below. This workflow is common in clinical and research laboratories performing steroid analysis.
Generalized Experimental Protocol:
-
Sample Collection & Preparation: Biological samples (e.g., 250 µL of serum) are collected.[3]
-
Internal Standard Spiking: A working solution containing a known concentration of this compound (and often other deuterated steroids like Cortisol-d4) is added to each sample, calibrator, and quality control.[11][18][19]
-
Protein Precipitation & Extraction: Proteins in the sample are precipitated, typically with a solvent like acetonitrile.[17] The steroids are then extracted from the supernatant. Common extraction techniques include:
-
Liquid-Liquid Extraction (LLE): Using an organic solvent like tert-butyl methyl ether (TBME) to separate steroids from the aqueous phase.[20]
-
Supported Liquid Extraction (SLE): An automated, high-throughput method where the sample is absorbed onto a solid support, and steroids are eluted with an organic solvent.[21]
-
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution (e.g., methanol/water) compatible with the LC-MS/MS system.[11]
-
LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system.
-
Chromatographic Separation: A reverse-phase column (e.g., C18) is used to separate cortisone from other steroids and matrix components based on their physicochemical properties.[3]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer, often operating in positive ionization mode, is used for detection.[3] Specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored for both cortisone and this compound to ensure specificity and sensitivity. For example, a transition for this compound might be m/z 369.2 → 168.0.[10]
-
-
Quantification: The concentration of endogenous cortisone is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled cortisone.[19]
Caption: General workflow for steroid quantification using this compound.
Context: Glucocorticoid Signaling and Metabolism
Understanding the significance of accurately measuring cortisone requires context within the broader glucocorticoid signaling pathway. Cortisol is the primary active glucocorticoid in humans, while cortisone is its inactive metabolite. The interconversion between these two steroids is a critical control mechanism for glucocorticoid activity at the tissue level.
Simplified Glucocorticoid Signaling Pathway:
-
Entry and Conversion: Active cortisol freely diffuses into cells. In some tissues, it can be converted to inactive cortisone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Conversely, cortisone can be reactivated to cortisol by 11β-HSD1.
-
Receptor Binding: In the cytoplasm, cortisol binds to the glucocorticoid receptor (GR), which is part of a complex with heat shock proteins (HSPs).
-
Activation and Translocation: Upon binding, the HSPs dissociate, and the GR-cortisol complex dimerizes. This active complex then translocates into the nucleus.
-
Gene Regulation: Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the activation or repression of target gene transcription. This regulation of protein synthesis mediates the wide-ranging physiological effects of glucocorticoids, including metabolic, anti-inflammatory, and immunosuppressive actions.[1]
Accurate measurement of both cortisol and cortisone, enabled by internal standards like this compound, is essential for studying the activity of 11β-HSD enzymes and understanding tissue-specific glucocorticoid action.
Caption: Simplified glucocorticoid receptor signaling pathway.
Conclusion
This compound is an indispensable tool in modern glucocorticoid research. By serving as a robust internal standard, it overcomes the inherent challenges of sample preparation and instrumental analysis, enabling researchers to quantify cortisone and related steroids with exceptional accuracy and reliability. This capability is fundamental to advancing our understanding of endocrine function, diagnosing and managing diseases of the adrenal and pituitary glands, and developing novel therapeutic strategies targeting the glucocorticoid system. The precision afforded by this compound ensures that data from steroid profiling and pharmacokinetic studies are dependable, forming a solid foundation for clinical and scientific progress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. Cortisone (2,2,4,6,6,9,12,12-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9976-0.005 [isotope.com]
- 5. usbio.net [usbio.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 8. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Intratumoral Steroid Profiling of Adrenal Cortisol-Producing Adenomas by Liquid Chromatography- Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Pharmacodynamics of Systemic Corticosteroids in Autoimmune and Inflammatory Diseases: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cortisol & Cortisone Interne Standaard D4 D8 | Diagnotix [diagnotix.com]
- 19. mdpi.com [mdpi.com]
- 20. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Pivotal Role of Cortisone-d8 in Elucidating Steroid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Cortisone-d8, a deuterium-labeled stable isotope, as a tracer in metabolic studies. The use of such tracers has become a cornerstone in advancing our understanding of glucocorticoid metabolism, particularly the intricate interplay between active cortisol and inactive cortisone (B1669442). This document outlines the core principles, experimental methodologies, and data interpretation, offering a comprehensive resource for professionals in the field.
Stable isotope tracers, like this compound, offer a safe and effective alternative to radioactive isotopes for in vivo metabolic research.[1] Their chemical behavior is nearly identical to their endogenous counterparts, allowing for precise tracking and quantification of metabolic pathways without perturbing the system under investigation.[2] this compound is particularly valuable for investigating the dynamics of the cortisol-cortisone shuttle, a critical pre-receptor mechanism that regulates glucocorticoid activity in various tissues.[3][4]
The Cortisol-Cortisone Shuttle: A Key Metabolic Control Point
The biological effects of cortisol are modulated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which catalyze the interconversion between active cortisol and inactive cortisone. Two primary isozymes govern this process:
-
11β-HSD1: Primarily functions as a reductase, regenerating active cortisol from cortisone, predominantly in the liver and adipose tissue.[4]
-
11β-HSD2: Acts as a unidirectional dehydrogenase, inactivating cortisol to cortisone in mineralocorticoid-sensitive tissues like the kidneys.[4]
The use of deuterated tracers, such as this compound, allows for the precise measurement of the activity of these enzymes in vivo, providing insights into tissue-specific glucocorticoid metabolism.[5]
Caption: The Cortisol-Cortisone Shuttle mediated by 11β-HSD enzymes.
Experimental Design and Workflow for Metabolic Studies
The utilization of this compound as a tracer typically involves a primed-continuous infusion or bolus injection followed by the collection of biological samples (e.g., plasma, urine) over time. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the quantification of both the tracer and its metabolites.
Caption: A generalized experimental workflow for metabolic studies using this compound.
Quantitative Data from LC-MS/MS Analysis
The following tables summarize typical quantitative parameters from LC-MS/MS methods developed for the analysis of corticosteroids, including deuterated standards. These values are indicative and may vary based on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Method Parameters for Corticosteroid Analysis
| Parameter | Typical Value | Reference |
| Chromatography | ||
| Column | C18 reverse-phase (e.g., Kinetex C18, Accucore RP-MS) | [6][7] |
| Mobile Phase A | Water with 0.1% formic acid | [6][8] |
| Mobile Phase B | Methanol (B129727) or Acetonitrile (B52724) with 0.1% formic acid | [6][7] |
| Flow Rate | 0.2 - 1.0 mL/min | [9] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | [6][10] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [6][11] |
Table 2: Example MRM Transitions for Cortisone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Cortisone | 361.1 - 361.2 | 163.1 | 21 | [7] |
| Cortisone | 361.1 - 361.2 | 121.0 | 30 | [7] |
| This compound | 369.2 | 168.0 | 33 | [11] |
Table 3: Performance Characteristics of Analytical Methods
| Parameter | Typical Range | Reference |
| Lower Limit of Quantification (LLOQ) | 0.3 - 2.7 nmol/L | [7][10] |
| Linearity Range | 0.5 - 1000 nmol/L | [7][9] |
| Intra- and Inter-assay Precision (CV%) | < 15% | [12] |
| Accuracy/Recovery | 85 - 115% | [12] |
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the biological matrix.
1. Protein Precipitation (for Plasma/Serum): [9][13]
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (e.g., this compound).
-
Vortex for 10-30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis or further processing.
2. Liquid-Liquid Extraction (LLE): [7]
-
To the supernatant from protein precipitation, add a suitable volume of water (e.g., 300 µL) and an immiscible organic solvent (e.g., 1 mL ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).[6][8]
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the steroids to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
3. Solid-Phase Extraction (SPE): [14]
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol and then water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the corticosteroids with an organic solvent (e.g., acetonitrile followed by dichloromethane).
-
Evaporate the eluate and reconstitute for analysis.
LC-MS/MS Analysis
The following is a representative protocol for the analysis of cortisone and its deuterated tracer.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6][9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in MRM mode.[6][7]
-
Injection Volume: 5 - 20 µL.
-
Gradient Elution: A typical gradient would start with a higher percentage of aqueous mobile phase and ramp up to a higher percentage of organic mobile phase to elute the steroids.
-
Data Acquisition: Monitor the specific MRM transitions for cortisone and this compound as detailed in Table 2.
Conclusion
This compound is an invaluable tool for researchers and drug development professionals investigating steroid metabolism. Its use as a stable isotope tracer, coupled with the sensitivity and specificity of LC-MS/MS, enables the precise quantification of metabolic fluxes and enzyme activities in vivo. The methodologies outlined in this guide provide a robust framework for designing and executing metabolic studies, ultimately contributing to a deeper understanding of glucocorticoid regulation in health and disease. This knowledge is crucial for the development of novel therapeutic strategies for a range of metabolic and endocrine disorders.
References
- 1. Mapping endocrine networks by stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recycling Between Cortisol and Cortisone in Human Splanchnic, Subcutaneous Adipose, and Skeletal Muscle Tissues In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. synnovis.co.uk [synnovis.co.uk]
- 8. protocols.io [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cortisone in Human Serum Using Cortisone-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise and accurate quantification of cortisone (B1669442) in human serum. The methodology employs Cortisone-d8 as a stable isotope-labeled internal standard (IS) to ensure high-quality data. The protocol covers a straightforward sample preparation procedure using solid-phase extraction (SPE), optimized chromatographic separation on a C18 column, and sensitive detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2][3] This method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for clinical research and various drug development applications requiring steroid profiling.[4][5]
Introduction
Cortisone is a glucocorticoid steroid hormone that plays a crucial role in the regulation of metabolism, inflammation, and immune function. Accurate measurement of its circulating levels in serum is vital for diagnosing and managing various endocrine disorders, including adrenal diseases.[4] While immunoassays have traditionally been used, they can suffer from cross-reactivity and lack of specificity.[3] LC-MS/MS has emerged as the gold standard for steroid analysis due to its superior sensitivity, specificity, and capacity for multiplexing.[4][6]
This document provides a comprehensive protocol for the analysis of cortisone in human serum. The method utilizes this compound as an internal standard to correct for matrix effects and variations during sample processing and injection. The sample cleanup is achieved through solid-phase extraction (SPE), a technique known for its high recovery and robustness in removing interferences from complex biological matrices like serum.[1][7]
Experimental Protocols
Materials and Reagents
-
Cortisone and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile, water, and ethyl acetate[1][4]
-
Formic acid and ammonium (B1175870) formate[3][8]
-
Human serum (charcoal-stripped for calibration curve)
-
Solid-Phase Extraction (SPE) C18 cartridges (1 mL)[1]
-
96-well collection plates
-
LC-MS vials
Workflow Overview
A visual representation of the analytical workflow is provided below.
Caption: Experimental workflow from sample preparation to final data analysis.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare individual stock solutions of Cortisone and this compound in methanol at a concentration of 1.0 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cortisone stock solution with methanol/water (1:1, v/v) to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.
-
Calibration Curve & QCs: Prepare an eight-point calibration curve by spiking appropriate amounts of the working standard solutions into charcoal-stripped human serum.[1] Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: To 100 µL of serum sample, calibrator, or QC, add 10 µL of the this compound IS working solution. Vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of hexane to remove polar and non-polar interferences.[1]
-
Elution: Elute the analytes from the cartridge with 1 mL of ethyl acetate into a clean collection tube.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid). Vortex and transfer to an LC-MS vial for analysis.[9]
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.9 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[3] |
| Flow Rate | 0.3 mL/min[10] |
| Injection Volume | 20 µL[9] |
| Column Temperature | 40°C[10] |
| Gradient Elution | See Table 2 below |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 55 | 45 |
| 1.0 | 55 | 45 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 55 | 45 |
| 10.0 | 55 | 45 |
Table 3: Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[1][3] |
| Ion Source Temp. | 500°C[1] |
| Ion Spray Voltage | 4500 V[11] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | See Table 4 below |
Table 4: MRM Transitions for Cortisone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Cortisone | 361.2 | 163.1 | 25 | Quantifier |
| Cortisone | 361.2 | 343.2 | 15 | Qualifier |
| This compound (IS) | 369.2 | 169.1 | 25 | Quantifier (IS) |
Note: Precursor and product ions should be optimized in-house. The values provided are typical examples found in literature.[8]
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, and recovery according to standard guidelines.
Table 5: Method Validation Summary
| Parameter | Result |
| Linearity Range | 2.5 - 100.0 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.998[5] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[4][5] |
| Intra-assay Precision (%CV) | < 6.0%[4] |
| Inter-assay Precision (%CV) | < 5.8%[4] |
| Accuracy (% Bias) | 89.2% to 98.8%[4] |
| Extraction Recovery | > 79%[4] |
The method demonstrated a wide linear range, suitable for the analysis of physiological concentrations of cortisone in serum. The precision and accuracy values fall well within the accepted limits for bioanalytical assays.
Data Analysis
Data acquisition and processing are performed using the instrument manufacturer's software. A calibration curve is generated by plotting the peak area ratio (Cortisone/Cortisone-d8) against the nominal concentration of the calibrators. The concentration of cortisone in unknown samples is then determined using the linear regression equation from this curve.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantification of cortisone in human serum. The use of a deuterated internal standard (this compound) and a robust SPE sample preparation protocol ensures high data quality.[1] This validated method is well-suited for clinical research laboratories and pharmaceutical studies requiring accurate steroid hormone measurements.
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of Cortisone in Urine Using Cortisone-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisone (B1669442), a key glucocorticoid hormone, is a crucial biomarker in clinical research for assessing adrenal function and various metabolic disorders. Its measurement in urine provides a non-invasive method to evaluate the biologically active fraction of serum cortisol.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of urinary cortisone due to its high selectivity and sensitivity, which helps to overcome the interferences often encountered with immunoassay-based methods.[2] This application note provides a detailed protocol for the quantitative analysis of cortisone in human urine using Cortisone-d8 as a stable isotope-labeled internal standard for accurate and precise quantification.
The use of a stable isotope-labeled internal standard like this compound is critical as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response.[3] The following protocols detail two common sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using LC-MS/MS.
Experimental Workflow Overview
Caption: A generalized workflow for the quantitative analysis of urinary cortisone.
Materials and Reagents
-
Cortisone and this compound standards
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methyl tert-butyl ether (MTBE) for LLE
-
Reagent-grade water
-
Human urine samples
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for steroid extraction from urine.[1][4]
-
Sample Pre-treatment: Centrifuge urine samples at 4500 rpm for 5 minutes at 10°C to remove any particulate matter.[2]
-
Internal Standard Spiking: To 500 µL of the supernatant, add 50 µL of the this compound internal standard working solution.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of reagent-grade water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering hydrophilic substances.
-
Elution: Elute the cortisone and this compound from the cartridge using 1 mL of methanol or a mixture of dichloromethane (B109758) and methanol (9:1).[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., a mixture of water and methanol with 0.1% formic acid).[2] Vortex the sample to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol offers a simpler and often faster alternative to SPE.[6]
-
Sample Pre-treatment: Centrifuge urine samples at 4500 rpm for 5 minutes at 10°C.[2]
-
Internal Standard Spiking: To 380 µL of the supernatant, add 20 µL of the this compound internal standard solution (e.g., 1 µg/mL in methanol).[2]
-
Extraction: Add 1 mL of MTBE to the sample, vortex vigorously for 1 minute, and then centrifuge to separate the organic and aqueous layers.[2]
-
Organic Layer Collection: Carefully transfer the upper organic layer containing the extracted cortisone and this compound to a clean tube.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.[2]
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase and vortex.[2] The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Methodological Overview
Caption: Key components of the LC-MS/MS analytical method.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 or Biphenyl column (e.g., 50 mm x 2.1 mm, 2.7 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate[5][7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[5][8] |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 35-40°C[9] |
| Injection Volume | 10 - 20 µL[10] |
| Gradient | A typical gradient starts with a low percentage of organic phase, which is then increased to elute the analytes. |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cortisone Transition | m/z 361.3 → 163.2 (quantifier), 361.3 → 91.0 (qualifier)[2] |
| This compound Transition | m/z 369.4 → 167.9[2] |
| Collision Energy | Optimized for each transition |
| Source Temperature | 550°C[10] |
| Ion Spray Voltage | 4500 V[10] |
Method Validation and Performance Characteristics
A robust LC-MS/MS method for urinary cortisone should be validated for linearity, precision, accuracy, recovery, and lower limit of quantification (LLOQ). The following table summarizes typical performance data from validated methods.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 6 nmol/L[4][11][12] |
| Intra-assay Precision (%CV) | < 10%[4][7] |
| Inter-assay Precision (%CV) | < 15%[3][7] |
| Accuracy/Recovery | 85 - 115%[3][7][13] |
Data Analysis and Quantification
The concentration of cortisone in the urine samples is determined by calculating the peak area ratio of the analyte (cortisone) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of cortisone in the unknown samples is then interpolated from this calibration curve.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable and sensitive approach for the quantitative analysis of cortisone in urine.[11] The choice between SPE and LLE for sample preparation will depend on laboratory workflow, desired throughput, and the complexity of the urine matrix. Proper method validation is crucial to ensure accurate and reproducible results for clinical research and drug development applications.
References
- 1. chromsystems.com [chromsystems.com]
- 2. LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences [restek.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ovid.com [ovid.com]
- 5. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dpxtechnologies.com [dpxtechnologies.com]
- 7. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis [mdpi.com]
- 11. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Cortisone-d8 Internal Standard in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cortisone-d8 as an internal standard in the quantitative analysis of cortisone (B1669442) in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision in LC-MS/MS analysis by correcting for analyte loss during sample preparation and for matrix effects.[1]
Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the available instrumentation. The most common methods for the extraction of corticosteroids, including cortisone, are Protein Precipitation (PPE), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).[2]
Logical Relationship for Quantification
The fundamental principle involves comparing the signal of the analyte (cortisone) to the signal of a known concentration of its isotopically labeled counterpart (this compound).[1]
Caption: Quantification using a deuterated internal standard.
Experimental Protocols
The following sections detail generalized protocols for different sample preparation methods. Optimization may be required for specific matrices and analytical setups.
Protein Precipitation (PPE)
PPE is a fast and simple method suitable for high-throughput analysis, particularly for plasma and serum samples.[3][4][5] It involves adding a water-miscible organic solvent to precipitate proteins, which are then removed by centrifugation or filtration.
Workflow for Protein Precipitation:
Caption: General workflow for protein precipitation.
Detailed Protocol:
-
Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add a specific volume of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol).[3]
-
Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[4]
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).
-
Analyze the sample using LC-MS/MS.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6][7]
Workflow for Liquid-Liquid Extraction:
Caption: General workflow for liquid-liquid extraction.
Detailed Protocol for Saliva: [8]
-
To 500 µL of saliva, add 50 µL of the this compound internal standard solution.
-
Add 6 mL of dichloromethane (B109758) (DCM).[8]
-
Incubate the samples on a rotary shaker for 15 minutes.[8]
-
Centrifuge for 10 minutes at 16,000 x g at 4°C.[8]
-
Transfer the organic layer to a new glass tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 300 µL) of the initial mobile phase.[8]
-
Analyze using LC-MS/MS.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts than PPE or LLE.[9][10][11] It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a solvent.
Workflow for Solid-Phase Extraction:
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitative Analysis of Cortisone and Cortisol in Human Plasma and Urine using Cortisone-d8 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortisone (B1669442) and its biologically active form, cortisol, are steroid hormones integral to a wide range of physiological processes, including metabolism, immune response, and stress regulation. Accurate quantification of these hormones in biological matrices is crucial for diagnosing and managing various endocrine disorders, such as Cushing's syndrome and Addison's disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and throughput.[1][2][3] The use of a stable isotope-labeled internal standard, such as Cortisone-d8, is essential for achieving accurate and precise quantification by correcting for matrix effects and variability during sample preparation and analysis.[4][5][6] This application note provides a detailed protocol for the simultaneous quantification of cortisone and cortisol in human plasma and urine using this compound as an internal standard.
Principle of Quantification
The fundamental principle behind using a deuterated internal standard like this compound is the direct comparison of the mass spectrometric signal of the endogenous analyte (cortisone) to the signal of a known concentration of its isotopically labeled counterpart.[4] this compound is chemically identical to cortisone but has a higher mass due to the replacement of eight hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, this compound co-elutes with cortisone during chromatography and experiences similar ionization and fragmentation, effectively compensating for variations in sample preparation and instrument response.[4]
Experimental Protocols
A generalized workflow for the quantitative analysis of corticosteroids from biological samples is depicted below. This typically involves sample preparation to isolate the analytes of interest, followed by instrumental analysis using LC-MS/MS.
Materials and Reagents
-
Cortisone and Cortisol analytical standards
-
This compound (Internal Standard)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid[3][7]
-
Ethyl acetate (B1210297) (for LLE)[1]
-
Phosphate-buffered saline (PBS) for calibrators[8]
-
Human plasma/urine (drug-free)
Sample Preparation
A robust sample preparation protocol is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest.[4] Below are three common methods.
2.1. Protein Precipitation (for Plasma/Serum) [8]
-
To 100 µL of plasma/serum sample, calibrator, or quality control, add 300 µL of acetonitrile containing the internal standard (this compound).[8]
-
Vortex mix for 10 seconds.[8]
-
Centrifuge at 10,000 x g for 5 minutes.[8]
-
Transfer 200 µL of the supernatant to a clean vial and dilute with 600 µL of water.[8]
-
Inject 10-100 µL onto the LC-MS/MS system.[8]
2.2. Liquid-Liquid Extraction (LLE) (for Plasma/Serum) [1]
-
To 100 µL of plasma/serum sample, add 20 µL of the working internal standard solution (this compound).[1]
-
Add 2 mL of ethyl acetate for extraction.[1]
-
Vortex gently for 30 seconds.[1]
-
Centrifuge at 3,000 rpm for 5 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
2.3. Solid-Phase Extraction (SPE) (for Urine) [2]
-
To 500 µL of urine supernatant or calibrator, add 50 µL of the internal standard solution (this compound).[2]
-
Vortex for 30 seconds and centrifuge at 16,000 x g for 5 minutes.[2]
-
Load the supernatant onto a pre-conditioned SPE column.
-
Wash the column to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: A C18 analytical column is commonly used for separation.[1][3]
-
Mobile Phase A: 0.1% Formic acid in water[7]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile[7]
-
Gradient: A gradient elution is typically employed to achieve optimal separation.
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[4]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for most corticosteroids.[3][4]
-
MRM Transitions: For each corticosteroid and its deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be optimized to ensure accurate identification and quantification.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Cortisone | 361.2 | 163.1 | 121.1 |
| This compound | 369.2 | 169.0 | 125.1 |
| Cortisol | 363.2 | 121.1 | 91.1 |
| Cortisol-d4 | 367.2 | 121.1 | 91.1 |
Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions. Optimization is recommended.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of cortisone and cortisol using deuterated internal standards.
Table 1: Linearity and Sensitivity [1][8]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Cortisone | 2.5 - 100.0 | 2.5 | > 0.998 |
| Cortisol | 1.0 - 500.0 | 1.0 | > 0.999 |
Table 2: Precision and Accuracy [1]
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias) |
| Cortisone | 5.0 | 6.0 | 5.8 | -8.0 |
| 25.0 | 3.6 | 1.9 | -4.0 | |
| 100.0 | 4.2 | 3.5 | -11.2 | |
| Cortisol | 5.0 | 4.6 | 4.5 | -4.6 |
| 50.0 | 2.7 | 1.5 | 2.5 | |
| 500.0 | 3.8 | 3.2 | -2.7 |
Table 3: Recovery [1]
| Analyte | Mean Recovery (%) |
| Cortisone | 79.9 |
| Cortisol | 96.4 |
Conclusion
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of cortisone and cortisol in biological matrices using this compound as an internal standard with LC-MS/MS. The use of a deuterated internal standard is paramount for achieving the high accuracy and precision required in clinical research and diagnostics. The described methods are robust, sensitive, and suitable for high-throughput analysis in a variety of laboratory settings.
References
- 1. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cortisol & Cortisone Interne Standaard D4 D8 | Diagnotix [diagnotix.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Quantitative Analysis of Corticosteroids in Biological Matrices Using Cortisone-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Corticosteroids are a class of steroid hormones involved in a wide array of physiological processes, including stress response, immune function, and inflammation.[1] Synthetic corticosteroids are widely prescribed for their potent anti-inflammatory and immunosuppressive properties.[1] Therapeutic Drug Monitoring (TDM) of corticosteroids is crucial for optimizing treatment, minimizing adverse effects, and ensuring efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of corticosteroids in biological matrices due to its high sensitivity, selectivity, and speed.[2]
A critical component for achieving accurate and precise quantification with LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[1] Cortisone-d8, a deuterated analog of cortisone (B1669442), serves as an excellent internal standard for the quantification of cortisone and other structurally related corticosteroids. Its utility lies in its chemical and physical similarity to the analyte, allowing it to co-elute and experience similar ionization effects in the mass spectrometer.[3] This mimicry enables this compound to effectively correct for variations during sample preparation and analysis, including matrix effects and instrument fluctuations, thereby ensuring the reliability of the quantitative data.[1][4]
This document provides detailed protocols for the extraction and quantification of corticosteroids from biological samples using this compound as an internal standard, along with representative analytical parameters and performance data.
Experimental Protocols
Sample Preparation: Protein Precipitation (for Serum/Plasma)
This protocol is a simple and effective method for removing the majority of proteins from serum or plasma samples.
Materials:
-
Serum or Plasma Samples
-
This compound internal standard working solution (in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 12,000 x g
-
Pipettes and tips
Procedure:
-
Pipette 200 µL of serum or plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to the sample.
-
Vortex briefly to mix.
-
Add 750 µL of ice-cold acetonitrile to the sample to precipitate proteins.[5]
-
Vortex vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-60°C.[5]
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex to mix, then centrifuge to pellet any remaining particulates.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Supported Liquid Extraction (SLE) (for Serum/Plasma/Urine)
SLE offers a cleaner extract compared to protein precipitation by removing phospholipids (B1166683) and other interferences more effectively.
Materials:
-
Serum, Plasma, or Urine Samples
-
This compound internal standard working solution
-
Supported Liquid Extraction (SLE) plate or cartridges
-
Ethyl Acetate or Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Positive pressure manifold or centrifuge for elution
-
Sample collection plate or tubes
-
Evaporation system
Procedure:
-
To 300 µL of sample (calibrator, control, or unknown), add the deuterated internal standard mixture.[6]
-
Allow the sample to equilibrate for at least 10 minutes.[6]
-
Load the pre-treated sample onto the SLE plate/cartridge and apply a gentle vacuum or pressure to absorb the sample onto the sorbent.
-
Wait for 5-10 minutes to allow the sample to distribute evenly into the sorbent material.
-
Elute the analytes by adding an organic solvent. For example, perform the elution with two aliquots of 900 µL of ethyl acetate.[6]
-
Collect the eluate in a clean collection plate or tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 55°C.[6]
-
Reconstitute the residue in 100 µL of the appropriate mobile phase for injection.[6]
Data Presentation
Table 1: LC-MS/MS Parameters for Cortisone and this compound
This table provides typical mass spectrometry parameters for the detection and quantification of Cortisone using this compound as an internal standard. Parameters should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (V) | Ionization Mode |
| Cortisone | 361.1[5] | 163.1[5] | 121.0[5] | 21[5] | ESI+ |
| This compound | 369.2 [7] | 169.0 [7] | - | 31 [7] | ESI+ |
Note: Collision energies are instrument-dependent and require optimization.
Table 2: Representative Chromatographic Conditions
| Parameter | Condition |
| LC System | UHPLC System (e.g., Agilent 1290, Shimadzu Nexera)[6] |
| Column | C18 or PFP (Pentafluorophenyl) Column (e.g., 2.1 x 50 mm, <3 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[5] |
| Flow Rate | 0.4 mL/min[6] |
| Gradient | Linear gradient from low to high organic phase over several minutes |
| Injection Volume | 5-20 µL[1][6] |
| Column Temperature | 40°C |
Table 3: Method Performance Characteristics
This table summarizes typical validation results for the quantification of cortisone in biological matrices.
| Parameter | Cortisone |
| LLOQ (Lower Limit of Quantification) | 0.36 - 0.69 nmol/L[5] |
| ULOQ (Upper Limit of Quantification) | 277 nmol/L[5] |
| Intra-assay Precision (%RSD) | < 15%[4] |
| Inter-assay Precision (%RSD) | < 15%[4] |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualization
Corticosteroid Signaling Pathway
Experimental Workflow for TDM of Corticosteroids
// Edges edge [color="#202124", arrowhead=vee]; Sample -> Spike; Spike -> Extract; Extract -> Evap; Evap -> LC; LC -> MS; MS -> Integrate; Integrate -> Calculate; Calculate -> Quantify; } .dot Caption: Workflow for corticosteroid analysis using LC-MS/MS.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortisol - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Cortisol in Chronic Stress, Neurodegenerative Diseases, and Psychological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. bio.libretexts.org [bio.libretexts.org]
High-Throughput Steroid Analysis with Cortisone-d8: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and precise quantification of steroid hormones is crucial in a multitude of research areas, including clinical diagnostics, endocrinology, and pharmaceutical development. Steroids play a vital role in regulating a wide array of physiological processes, and their dysregulation is associated with numerous diseases.[1][2] High-throughput analysis of steroids is essential for handling large sample volumes in clinical studies and drug discovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and multiplexing capabilities.[3][4][5]
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in LC-MS/MS. These standards, such as Cortisone-d8, are structurally identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes.[6] This allows for the correction of matrix effects and variations during sample preparation and analysis, leading to highly reliable and reproducible data.[7] This application note provides a detailed protocol for the high-throughput analysis of a panel of steroid hormones using this compound as an internal standard for cortisone, alongside other deuterated steroids for their respective analytes.
Experimental Protocols
Sample Preparation: Automated Supported Liquid Extraction (SLE)
This protocol is designed for high-throughput sample processing using a 96-well plate format.[5][8]
Materials:
-
Human plasma or serum samples
-
Deuterated internal standard spiking solution (containing this compound and other relevant deuterated steroids in methanol)
-
Water (HPLC grade)[8]
-
Dichloromethane:Isopropanol (98:2, v/v)[8]
-
96-well Supported Liquid Extraction (SLE) plate[8]
-
96-well 2 mL deep well collection plate[8]
-
Automated liquid handling system (e.g., Biotage Extrahera)[8]
-
Plate evaporator
Procedure:
-
Thaw plasma/serum samples on ice.[8]
-
In the 96-well collection plate, mix 200 µL of each plasma/serum sample with the deuterated internal standard spiking solution.[8]
-
Add 200 µL of HPLC-grade water to each well and mix.[8]
-
Load the entire sample mixture onto the 96-well SLE plate.
-
Allow the samples to absorb for 5 minutes.
-
Elute the steroids by adding two aliquots of 900 µL of Dichloromethane:Isopropanol (98:2, v/v) to each well.[5]
-
Collect the eluate in a new 2 mL deep well collection plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a methanol/water mixture.[5]
-
The plate is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[7]
-
Flow Rate: 0.4 mL/min[9]
-
Column Temperature: 40°C[7]
-
Injection Volume: 5-10 µL[7]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the corticosteroids. The exact gradient should be optimized for the specific analytes of interest.[7] A run time of approximately 8-16 minutes is typical for separating a panel of steroids.[5][8]
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer[7]
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier) should be optimized for each analyte and its deuterated internal standard to ensure accurate identification and quantification.[7]
Quantitative Data
The use of this compound and other deuterated internal standards allows for precise and accurate quantification of a wide range of steroid hormones. The following tables summarize typical performance data for a high-throughput steroid panel analysis.
Table 1: MRM Transitions for Selected Steroids and their Deuterated Internal Standards [3][4]
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Cortisol | Cortisol-d4 | 363.2 | 121.0 | 91.0 |
| Cortisone | This compound | 361.1 | 163.1 | 121.0 |
| Testosterone | Testosterone-d3 | 289.2 | 97.1 | 109.1 |
| Progesterone | Progesterone-d9 | 315.2 | 97.1 | 109.1 |
| Androstenedione | Androstenedione-d7 | 287.2 | 97.1 | 109.1 |
| 17-OH-Progesterone | 17-OH-Progesterone-d8 | 331.2 | 97.0 | 109.0 |
| 11-Deoxycortisol | 11-Deoxycortisol-d5 | 347.2 | 109.1 | 97.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Table 2: Typical Method Performance Characteristics [1][10]
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| Cortisol | 1.0 - 5.0 | 500 - 1000 | 85 - 110 | < 15 |
| Cortisone | 0.5 - 2.0 | 250 - 500 | 80 - 115 | < 15 |
| Testosterone | 0.05 - 0.2 | 50 - 100 | 90 - 110 | < 15 |
| Progesterone | 0.1 - 0.5 | 100 - 250 | 85 - 115 | < 15 |
| Androstenedione | 0.1 - 0.4 | 100 - 200 | 90 - 110 | < 15 |
| 17-OH-Progesterone | 0.2 - 1.0 | 150 - 300 | 85 - 115 | < 15 |
| 11-Deoxycortisol | 0.1 - 0.5 | 50 - 100 | 80 - 120 | < 15 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Visualizations
Experimental Workflow
The following diagram illustrates the high-throughput workflow for steroid analysis from sample receipt to data analysis.
Caption: High-throughput steroid analysis workflow.
Logical Relationship of Internal Standard Use
This diagram explains the principle of using an internal standard for accurate quantification.
Caption: Role of internal standards in quantification.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. lcms.cz [lcms.cz]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Recovery Solid-Phase Extraction of Cortisone-d8 for Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the sensitive and reliable quantification of Cortisone-d8 in biological matrices. This compound, a deuterated stable isotope of cortisone (B1669442), is a critical internal standard in mass spectrometry-based bioanalysis for pharmacokinetic, metabolic, and clinical research studies. The described methodology utilizes a reversed-phase SPE mechanism to effectively remove matrix interferences such as proteins, salts, and phospholipids, ensuring high recovery and analytical precision. This protocol is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique for steroid analysis.[1] All quantitative data are presented in clear, tabular formats, and a detailed experimental workflow is provided to ensure reproducibility.
Introduction
This compound is an essential tool in quantitative bioanalysis, serving as an internal standard to correct for matrix effects and variations during sample preparation and analysis of endogenous cortisone. Accurate and precise measurement of cortisone is vital in diagnosing and managing various endocrine disorders. Given the complexity of biological matrices like plasma and serum, a highly efficient sample preparation method is paramount to achieving reliable results.[2][3]
Solid-phase extraction (SPE) offers a significant advantage over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and the potential for automation.[2][4] This note provides a detailed protocol for the extraction of this compound using a C18 SPE cartridge, a common choice for steroid analysis due to its hydrophobic interaction with the steroid backbone.[2] The subsequent analysis by LC-MS/MS allows for highly selective and sensitive detection.[5][6][7][8]
Experimental Protocols
Materials and Reagents
-
SPE Sorbent: C18 SPE Cartridges (e.g., Bond Elut® C18, 1 mL)[2]
-
Sample Matrix: Human Plasma/Serum
-
Analytes: this compound standard
-
Reagents:
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade)
-
Ethyl Acetate (B1210297) (HPLC Grade)
-
Hexane (B92381) (HPLC Grade)
-
Formic Acid (0.1% v/v in water)
-
Sample Preparation
-
Spiking: Spike 200 µL of plasma/serum sample with the appropriate concentration of this compound internal standard solution.
-
Dilution: Dilute the spiked sample with 200 µL of 0.1% formic acid in water.
-
Vortexing: Vortex the sample for 10 seconds to ensure homogeneity.
Solid-Phase Extraction Protocol
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry.[2]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 0.1 mL/min.[2]
-
Washing:
-
Drying: Dry the SPE cartridge under vacuum or with nitrogen for approximately 2 minutes to remove residual solvent.[2]
-
Elution: Elute the this compound from the cartridge with 1 mL of ethyl acetate into a clean collection tube.[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., Kinetex C18, 150 x 3 mm, 2.6 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to ensure the separation of this compound from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive ionization.[1]
Quantitative Data
The following tables summarize the expected performance characteristics of the SPE method for steroid analysis. The data is based on typical results for cortisone and other similar steroids, as specific quantitative data for this compound was not available in the cited literature.
Table 1: Recovery and Matrix Effects
| Analyte | Recovery (%) | Matrix Effect (%) |
| Cortisone | 80-100 | <15 |
Recovery is calculated by comparing the peak area of an analyte extracted from a spiked sample to the peak area of a standard solution of the same concentration. Matrix effect is assessed by comparing the peak area of an analyte in a post-extraction spiked sample to a standard solution.[3]
Table 2: Precision and Linearity
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Linearity (r²) |
| Cortisone | <10 | <15 | >0.99 |
Precision is expressed as the relative standard deviation (%RSD) of replicate measurements. Linearity is determined by the coefficient of determination (r²) from a calibration curve.
Table 3: Limits of Quantification (LOQ)
| Analyte | LOQ in Plasma/Serum (ng/mL) |
| Cortisone | 0.5 - 1.0 |
The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[6]
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the extraction of this compound from biological matrices. The use of a C18 sorbent ensures effective cleanup, leading to high recovery and minimal matrix effects. This sample preparation technique, when coupled with sensitive LC-MS/MS analysis, is ideal for demanding bioanalytical applications in clinical research and drug development. The provided workflow and quantitative data serve as a valuable resource for scientists seeking to implement robust and reproducible methods for steroid quantification.
References
- 1. protocols.io [protocols.io]
- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itspsolutions.com [itspsolutions.com]
- 4. lcms.cz [lcms.cz]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synnovis.co.uk [synnovis.co.uk]
- 8. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Cortisone-d8 in Human Plasma via Protein Precipitation for Pharmacokinetic Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a simple, rapid, and robust protein precipitation (PPT) method for the extraction of Cortisone-d8 from human plasma samples. This protocol is optimized for high-throughput analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it ideal for pharmacokinetic (PK) studies in drug development. The use of a deuterated internal standard like this compound is crucial for accurate and precise quantification by correcting for matrix effects and variability during sample preparation.[1] This method demonstrates excellent recovery and reproducibility, providing a reliable workflow for researchers and scientists in the pharmaceutical and clinical research sectors.
Introduction
In drug development, the analysis of therapeutic agents and their metabolites in biological matrices is a critical step. Plasma is a common matrix for these studies, but its high protein content can interfere with analytical instrumentation, leading to ion suppression and poor data quality.[2] Protein precipitation is a widely used technique to remove these interfering proteins before analysis.[2][3][4] This method involves the addition of an organic solvent or an acid to the plasma sample, which denatures the proteins and causes them to precipitate out of solution.[3][4] The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC-MS/MS system.
This compound is a stable isotope-labeled internal standard used for the quantification of cortisone (B1669442) and other related corticosteroids. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the behavior of the analyte during sample preparation and analysis, thus providing the most accurate results.[1] This application note provides a detailed protocol for the protein precipitation of plasma samples containing this compound, along with expected performance characteristics.
Experimental Protocol
This protocol is designed for the protein precipitation of 100 µL of human plasma.
Materials and Reagents:
-
Human plasma (K2EDTA)
-
This compound analytical standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates (optional, for high-throughput processing)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Internal Standard (IS) Working Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of this compound in 50:50 (v/v) methanol:water at a concentration of 100 ng/mL. This concentration may need to be optimized based on the expected analyte concentration and instrument sensitivity.
Protein Precipitation Procedure:
-
Allow frozen plasma samples to thaw completely on ice or at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein precipitation.[5]
-
Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or a 96-well collection plate for LC-MS/MS analysis.
LC-MS/MS Analysis:
The supernatant can be directly injected into a suitably equipped LC-MS/MS system. The specific chromatographic and mass spectrometric conditions will need to be optimized for the specific instrument and analyte.
Data Presentation
The following table summarizes the expected quantitative performance of the protein precipitation method for this compound in human plasma. The data is a representative example based on typical performance characteristics reported for similar analytes.
| Parameter | Result |
| Analyte | This compound |
| Matrix | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Recovery | > 90% |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Matrix Effect | Minimal (< 15%) |
Experimental Workflow
Caption: Workflow for plasma protein precipitation and analysis.
Discussion
The described protein precipitation method offers a simple and effective way to prepare plasma samples for the analysis of this compound. Acetonitrile is a commonly used and effective precipitating agent, providing clean extracts with good recovery for a wide range of analytes.[5] The use of a deuterated internal standard is paramount for achieving the accuracy and precision required in regulated bioanalysis.
While this method is rapid and straightforward, it is a non-selective sample preparation technique. This means that other endogenous components of the plasma may remain in the supernatant and could potentially interfere with the analysis (matrix effects). However, for many applications, the level of cleanup provided by protein precipitation is sufficient, especially when coupled with the specificity of tandem mass spectrometry. For analytes that suffer from significant matrix effects, more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be considered.
Conclusion
The protein precipitation protocol detailed in this application note provides a reliable and high-throughput method for the quantification of this compound in human plasma. The method is easy to implement, cost-effective, and yields data of high quality, making it a valuable tool for researchers in drug development and clinical research.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Cortisone-d8 in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cortisone-d8 as an internal standard to minimize matrix effects in the LC-MS/MS analysis of cortisone (B1669442).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS/MS analysis of cortisone?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as cortisone, by co-eluting substances from the sample matrix.[1] In biological samples like plasma or urine, components such as phospholipids, salts, and proteins can interfere with the ionization of cortisone in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification of cortisone.[2] Ion suppression is the more common phenomenon observed in bioanalytical studies.[2]
Q2: How does using this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for cortisone. It is chemically identical to cortisone, with the only difference being that eight hydrogen atoms are replaced by deuterium (B1214612) atoms, making it heavier. Because of this near-identical chemical structure, this compound co-elutes with cortisone during chromatographic separation and experiences the same degree of ionization suppression or enhancement caused by the sample matrix.[1] By adding a known amount of this compound to every sample, calibrator, and quality control sample, the ratio of the analyte signal (cortisone) to the internal standard signal (this compound) is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect and leading to more accurate and reliable results.
Q3: Is this compound guaranteed to correct for all matrix effects?
A3: While highly effective, a SIL-IS like this compound may not perfectly compensate for matrix effects in all situations. Severe matrix effects can still lead to variability if the analyte and internal standard signals are suppressed to a point where they are no longer reliably detected.[1] Furthermore, if there is any chromatographic separation between cortisone and this compound (isotopic effect), they may not experience the exact same matrix effect at the point of elution.[3] Therefore, it is crucial to optimize sample preparation and chromatography to minimize matrix effects as much as possible, rather than relying solely on the internal standard for correction.
Q4: How can I quantitatively assess the degree of matrix effect in my assay?
A4: The matrix effect can be quantitatively assessed using a post-extraction spike experiment.[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix (from multiple sources) with the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard-normalized MF can also be calculated to assess the effectiveness of the IS in compensating for the matrix effect.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Precision and Inaccurate Quantification | Significant and variable matrix effects between samples. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup technique such as solid-phase extraction (SPE) instead of simple protein precipitation to remove more interfering matrix components.[4] 2. Improve Chromatographic Separation: Modify the LC gradient, column chemistry, or mobile phase to achieve better separation of cortisone from co-eluting matrix components.[5] 3. Evaluate Matrix Effects from Different Lots: Perform a matrix effect study using at least six different lots of the biological matrix to assess inter-subject variability.[5] |
| Inconsistent Internal Standard (this compound) Response | Inconsistent recovery during sample preparation. | 1. Review Sample Preparation Procedure: Ensure consistent execution of all steps, including pipetting, vortexing, and evaporation. 2. Optimize Extraction Conditions: Adjust the pH of the sample or the composition of the extraction solvent to ensure consistent and high recovery of both cortisone and this compound. |
| Degradation of the internal standard. | 1. Check Storage Conditions: Ensure the this compound stock and working solutions are stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from the stock. | |
| Chromatographic Peak for this compound Elutes Slightly Earlier or Later Than Cortisone | Isotope effect. | 1. This is a known phenomenon: A slight shift in retention time due to the deuterium labeling is often observed. 2. Ensure Peak Integration is Correct: Verify that the integration parameters are appropriate for both peaks. 3. Co-elution is Ideal: While a small separation may be acceptable, significant separation can lead to differential matrix effects.[3] If the separation is large, consider adjusting the chromatographic conditions to promote co-elution. |
| High Background or Interfering Peaks at the Retention Time of Cortisone or this compound | Contamination from reagents, solvents, or labware. | 1. Analyze Blank Samples: Inject a blank extract (processed without matrix) to identify sources of contamination. 2. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). 3. Thoroughly Clean Labware: Implement a rigorous cleaning procedure for all reusable labware. |
| In-source fragmentation of other compounds. | 1. Optimize MS/MS Parameters: Review and optimize the precursor and product ion masses, as well as collision energies, to ensure specificity. |
Quantitative Data Summary
The following tables summarize the impact of using a deuterated internal standard on the accuracy, precision, and matrix effect in LC-MS/MS assays for corticosteroids.
Table 1: Impact of Internal Standard on Assay Accuracy and Precision
| Analyte | With Deuterated IS (% Accuracy) | With Deuterated IS (% Precision, CV) | Without Deuterated IS (% Accuracy) | Without Deuterated IS (% Precision, CV) | Reference |
| Cortisol | 95.4 - 102.5 | 1.5 - 5.3 | Data Not Available | Data Not Available | [6] |
| Cortisone | 89.2 - 98.8 | 1.9 - 6.0 | Data Not Available | Data Not Available | [6] |
| Steroid Panel | 86.4 - 115.0 | 5.3 - 12.8 | Not Recommended | Not Recommended | [3][7] |
Table 2: Quantitative Assessment of Matrix Effect with and without Internal Standard
| Analyte | Matrix Effect (ME%) without IS Correction | Matrix Effect (ME%) with IS Correction | Reference |
| Cortisol & Cortisone | 88 - 99 | Not explicitly separated, but overall method showed acceptable performance | [8] |
| Steroid Panel | 91.8 - 103.5 (IS corrected) | Not Applicable | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Cortisone in Serum
This protocol is a representative method for the extraction of cortisone from a serum matrix.
-
Sample Thawing and Aliquoting: Thaw serum samples at room temperature. Gently vortex and transfer 100 µL into a clean glass tube.[6]
-
Internal Standard Spiking: Add 25 µL of a this compound working solution (concentration should be optimized based on the expected analyte concentration range) to each sample, calibrator, and QC. Vortex briefly.
-
Extraction: Add 2 mL of ethyl acetate (B1210297) to each tube.[6]
-
Vortexing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 5 minutes to achieve phase separation.[4]
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[4]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Cortisone
This protocol provides typical starting conditions for the chromatographic separation and mass spectrometric detection of cortisone and this compound.
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[6]
-
Mobile Phase B: Methanol with 0.1% formic acid or 5 mM ammonium acetate.[6]
-
Gradient: A gradient elution is typically used to separate cortisone from other endogenous components. An example gradient could be:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6.1-8 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used.
-
Visualizations
Caption: A generalized workflow for the LC-MS/MS analysis of cortisone using this compound.
Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. agilent.com [agilent.com]
- 10. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
Improving signal-to-noise ratio for Cortisone-d8 analysis
Welcome to the technical support center for Cortisone-d8 analysis. This compound is a deuterated internal standard crucial for the accurate quantification of cortisone (B1669442) in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Achieving a high signal-to-noise ratio (S/N) is essential for sensitivity and accuracy. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your analytical methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: Low or No Signal Intensity for this compound
Q1: My this compound signal is extremely low or completely absent. What are the first things I should check?
A1: When facing a sudden loss of signal, a systematic check of the LC-MS/MS system is the best approach.
-
Initial System Checks:
-
MS Spray: Visually inspect the electrospray ionization (ESI) source. Ensure a consistent and fine spray is visible. An inconsistent or sputtering spray can indicate a clog in the sample capillary, which should be cleaned or replaced.[1]
-
System Connections: Verify that all LC tubing and fittings are secure and not leaking. A leak can lead to low pressure and poor signal.[2]
-
Method Files: Double-check that the correct LC and MS methods were loaded for the analysis.[1]
-
Internal Standard Solution: Prepare a fresh this compound stock solution. The issue could be due to degradation or incorrect preparation of the standard.[3]
-
-
Troubleshooting Diagram: The following diagram outlines a logical workflow for diagnosing signal intensity issues.
A step-by-step decision tree for troubleshooting low S/N ratio.
Problem: High Background Noise
Q2: My this compound peak is present, but the signal-to-noise ratio is poor due to a high, noisy baseline. What causes this?
A2: High background noise often points to contamination within the system or issues with the sample matrix.
-
Source of Contamination:
-
Mobile Phase: Impurities in solvents or additives can elevate the baseline. Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and reagents.[2]
-
Sample Matrix: Biological samples contain numerous endogenous components like phospholipids (B1166683) that can cause significant background noise and ion suppression.[4]
-
System Contamination: Carryover from previous injections or buildup of contaminants on the column or in the ion source can increase noise.[5]
-
-
Solutions:
-
Improve Sample Cleanup: The most effective way to reduce matrix-related noise is to use a more rigorous sample preparation technique. Switching from a simple protein precipitation (PPT) to Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) can significantly reduce interferences.[6][7]
-
System Cleaning: Flush the entire LC system and column with a strong solvent wash.[8] Clean the ion source components according to the manufacturer's recommendations.[5]
-
Chromatographic Separation: Optimize the LC gradient to better separate this compound from co-eluting matrix components that may be causing the noise.[9]
-
Problem: Inconsistent or Irreproducible Results
Q3: The signal for this compound is inconsistent between injections or batches. What could be the cause?
A3: Irreproducibility is often linked to matrix effects or variability in sample preparation.
-
Differential Matrix Effects: Even though this compound is a stable isotope-labeled internal standard, it can be affected by matrix components differently than the analyte if they are not perfectly co-eluted.[10] This is because co-eluting substances from the sample matrix can compete with the analyte and internal standard for ionization, leading to ion suppression or enhancement.[4][11]
-
Sample Preparation Variability: Manual extraction steps can introduce variability. Ensure consistent timing, volumes, and technique for every sample. Automated sample preparation can reduce this variability.[12]
-
Isotopic Exchange: In rare cases, deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially under certain pH conditions. This can alter the standard's response. Ensure the deuterium labels on this compound are on stable positions of the molecule.[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an assay?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary function is to act as an internal reference to correct for variations during sample preparation and analysis. Because it is chemically almost identical to cortisone, it experiences similar losses during extraction, similar matrix effects (ion suppression/enhancement), and similar instrument variability. By adding a known amount of this compound to every sample and standard, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[14]
Q2: What are "matrix effects" and how do they impact this compound analysis?
A2: Matrix effects refer to the alteration of ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine).[4][15] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[16] Electrospray ionization (ESI) is particularly susceptible to these effects.[15] Even with a SIL internal standard like this compound, severe ion suppression can reduce the signal of both the analyte and the standard to a level where detection is compromised, resulting in a poor signal-to-noise ratio.[9]
Q3: Can the choice of ionization source affect my signal?
A3: Yes. For steroid analysis, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. ESI is generally preferred for its sensitivity with a wide range of compounds.[17] However, APCI can sometimes be less susceptible to matrix effects for certain less polar compounds.[18] If you are facing significant ion suppression with ESI, testing APCI could be a viable alternative.
Q4: How critical is the co-elution of this compound and cortisone?
A4: It is highly critical. The fundamental assumption when using a SIL internal standard is that it experiences the same matrix effects as the analyte.[10] If the analyte and internal standard separate chromatographically, even slightly, they may be affected differently by interfering compounds eluting at that specific time. This "differential matrix effect" can lead to inaccurate and imprecise quantification.[10] While deuteration can sometimes cause a slight shift in retention time, this effect should be minimized by optimizing the chromatography.[19]
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Cortisone from Plasma
This protocol is a robust method for cleaning up plasma samples to reduce matrix effects and improve the signal-to-noise ratio.[6][20]
-
Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution. Vortex for 10 seconds. Add 200 µL of deionized water and vortex again.[7]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL Bond Elut®) with 1 mL of methanol (B129727) followed by 1 mL of water.[6]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of hexane (B92381) to remove lipids and other interferences.[6]
-
Elution: Elute the cortisone and this compound from the cartridge with 1 mL of a suitable organic solvent like ethyl acetate (B1210297) or methanol.[6]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Data Tables: Method Performance & Optimization
The following tables summarize quantitative data related to method performance, which can serve as a benchmark for your experiments.
Table 1: Comparison of Sample Preparation Techniques
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | S/N Ratio Improvement (vs. PPT) | Reference |
| Protein Precipitation (PPT) | 90 - 105% | 40 - 60% (Suppression) | Baseline | [11] |
| Liquid-Liquid Extraction (LLE) | 85 - 100% | 20 - 35% (Suppression) | 2-3 fold | [7] |
| Solid-Phase Extraction (SPE) | 87 - 101% | < 15% (Suppression) | 5-10 fold | [6] |
| Supported Liquid Extraction (SLE) | > 90% | < 10% (Suppression) | 8-12 fold | [7] |
Table 2: Optimization of ESI-MS Source Parameters for Steroid Analysis
| Parameter | Typical Range | Optimized Value (Example) | Impact on S/N | Reference |
| Spray Voltage (Positive) | 3.0 - 5.5 kV | 4.5 kV | High impact | [17] |
| Source Temperature | 400 - 600 °C | 550 °C | Medium impact | [7] |
| Sheath Gas Flow | 20 - 50 (arb. units) | 40 | High impact | [17] |
| Auxiliary Gas Flow | 5 - 20 (arb. units) | 10 | Medium impact | [17] |
| Collision Energy (CE) | Varies by instrument | Analyte-specific tuning | Critical for fragment intensity | [21] |
Experimental Workflow Diagram
This diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
References
- 1. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 2. myadlm.org [myadlm.org]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. longdom.org [longdom.org]
- 5. zefsci.com [zefsci.com]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. Urinary free cortisol assessment by liquid chromatography tandem mass spectrometry: a case study of ion suppression due to unacquainted administration of piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [research-repository.griffith.edu.au]
- 17. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromforum.org [chromforum.org]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Liquid chromatography/mass spectrometry in anabolic steroid analysis--optimization and comparison of three ionization techniques: electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Cortisone-d8 chromatography
This guide provides troubleshooting solutions for common issues related to poor peak shape in the chromatographic analysis of Cortisone-d8. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is causing my this compound peak to show significant tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue in reversed-phase chromatography.[1] This is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar analytes like corticosteroids.[2] Basic compounds, in particular, interact strongly with ionized silanol groups, leading to tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2]
-
Solution 2: Use an End-Capped Column: These columns have residual silanol groups deactivated, reducing opportunities for secondary interactions.[1][2]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[3][4]
-
Solution: Reduce the injection volume or the concentration of the sample to see if the peak shape improves.[5]
-
-
Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause tailing.[3][6]
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak dispersion and tailing.[2][3]
Q2: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the first half of the peak is broader than the second, is often related to column overload or solvent mismatch issues.[5][7]
Potential Causes & Solutions:
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the column.[8][9] This causes some analyte molecules to travel faster through the column, leading to a fronting peak.[7]
-
Solution: Systematically reduce the sample concentration or injection volume. If the peak shape becomes more symmetrical, the issue is overload.[10]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the peak to front.[3][11] This is especially true for early-eluting peaks.[11]
-
Column Collapse or Voids: Physical changes to the column packing, such as a void at the head of the column, can distort the flow path and cause fronting for all peaks.[7][12] This can be caused by operating outside the column's recommended pH or temperature limits.[7]
-
Solution: Replace the column. To prevent recurrence, ensure the method operates within the column's specifications and consider using a guard column.[13]
-
Q3: I am observing a split or shoulder peak for this compound. How can I fix this?
Split peaks can indicate a physical problem with the chromatographic system, a chemical issue with the separation, or co-elution of an interfering compound.[7][10]
Initial Diagnostic Step: Determine if all peaks in the chromatogram are split or just the this compound peak.[10]
-
If All Peaks are Split: The problem likely occurs before the separation begins.[7][13]
-
Cause 1: Blocked Inlet Frit: Particulates from the sample or system can clog the column inlet frit, distorting the flow path.[14][15]
-
Cause 2: Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.[13][14]
-
Solution: The column needs to be replaced.[13]
-
-
Cause 3: Injector Issue: A malfunctioning autosampler or scratched valve rotor can cause issues like double peaks for all analytes.[17]
-
-
If Only the this compound Peak is Split: The issue is likely related to the specific method conditions or sample preparation.
-
Cause 1: Sample Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting, particularly for early eluting peaks.[14][18]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.[7]
-
-
Cause 2: Co-elution: The "split" peak may actually be two separate but closely eluting compounds.[10][15]
-
Solution: To test this, inject a smaller sample volume. A distorted single peak will likely change proportionally, while two co-eluting compounds may resolve into distinct peaks.[13] If co-elution is confirmed, the method's selectivity needs to be improved by adjusting the mobile phase, temperature, or column chemistry.[13][15]
-
-
Experimental Protocols & Data
General Troubleshooting Workflow
A logical approach is critical to efficiently diagnosing peak shape problems. The following workflow illustrates the decision-making process for identifying the root cause of any peak distortion.
Caption: General troubleshooting workflow for poor peak shape.
Detailed Logic for Diagnosing Peak Tailing
Peak tailing is often multifaceted. This diagram outlines the relationships between the symptom and its common underlying causes.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. support.waters.com [support.waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phenomenex.blog [phenomenex.blog]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lctsbible.com [lctsbible.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. agilent.com [agilent.com]
- 17. halocolumns.com [halocolumns.com]
- 18. support.waters.com [support.waters.com]
Stability of Cortisone-d8 in different solvents and storage conditions
This technical support center provides essential information and guidance on the stability of Cortisone-d8 in various solvents and under different storage conditions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and workflow diagrams.
While direct quantitative stability data for this compound is limited in publicly available literature, the following information is based on data for its non-deuterated analog, cortisone (B1669442)/hydrocortisone (B1673445), and established principles of the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which generally leads to greater metabolic and chemical stability for deuterated compounds like this compound compared to their non-deuterated counterparts.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid (neat) this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Product data sheets from various suppliers consistently recommend storing solid this compound at -20°C.[1][2][3][4]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is highly dependent on the solvent, concentration, and storage temperature. For short-term use, it is recommended to prepare solutions fresh and store them at 2-8°C.[1] For longer-term storage, it is advisable to aliquot the solution into single-use vials and freeze them at -20°C or, for extended stability, at -80°C.[1][5][6] One supplier suggests that in-solvent storage is viable for up to 6 months at -80°C and for 1 month at -20°C.[5][6] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1]
Q3: In which solvents is this compound soluble and what are the stability considerations?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[3] While specific stability data in these solvents is scarce for the deuterated form, studies on related corticosteroids provide some insights:
-
DMSO: A common solvent for creating stock solutions.[3][5] It is a polar aprotic solvent and can be hygroscopic, so using anhydrous DMSO is recommended.[5][6]
-
Ethanol and Methanol: this compound is soluble in these alcohols.[3] Studies on other corticosteroids in ethanolic solutions have shown stability for months, especially when stored at low temperatures.[7]
Q4: Is this compound sensitive to light?
A4: Yes, corticosteroids can be sensitive to light.[8] It is recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][9]
Q5: What are the potential degradation pathways for this compound?
A5: Based on studies of cortisone and hydrocortisone, the primary degradation pathways involve the dihydroxyacetone side chain. These include oxidation, hydrolysis, and photodegradation.[4][5][6][10][11][12] Forced degradation studies on hydrocortisone have identified several degradation products, including cortisone (impurity B) and hydrocortisone-21-aldehyde (impurity G).[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of this compound | - Prepare fresh solutions before analysis. - Ensure proper storage of stock solutions (aliquoted, frozen, protected from light). - Check the purity of the solvent, as contaminants can cause degradation. - Perform a forced degradation study on a sample to identify potential degradation product peaks. |
| Loss of signal intensity over time | Adsorption to container surfaces or degradation | - Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption. - Re-evaluate storage conditions (temperature, light exposure). - Prepare a fresh standard curve for each analytical run. |
| Inconsistent results between experiments | Inconsistent solution preparation or storage | - Standardize the protocol for solution preparation, including the solvent source and handling. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Ensure all users are following the same storage and handling procedures. |
Stability Data Summary (Based on Hydrocortisone/Cortisone Data)
The following tables summarize stability data for hydrocortisone, which can be used as a proxy for estimating the stability of this compound. It is important to note that this compound is expected to be more stable due to the kinetic isotope effect.
Table 1: Stability of Hydrocortisone Succinate (B1194679) (1 mg/mL) in Aqueous Solutions Under Refrigeration (3-7°C) [3][14]
| pH | % Remaining after 14 days | % Remaining after 21 days |
| 5.5 | ≥ 92% | ≥ 92% |
| 6.5 | ≥ 92% | ≥ 92% |
| 7.4 | ≥ 92% | Not reported |
At ambient (20-22°C) and high (29-31°C) temperatures, hydrocortisone succinate degraded rapidly, with significant loss observed within 48-96 hours.[3][14]
Table 2: General Stability of Corticosteroids in Different Solvents and Conditions
| Corticosteroid | Solvent | Storage Condition | Stability | Reference |
| Hydrocortisone-17-butyrate (1.0%) | Ethanol | Room Temperature | Stable for 3 months | [7] |
| Hydrocortisone-17-butyrate (1.0%) | Ethanol | Deep Frozen | Stable for at least 1 year | [7] |
| Budesonide and Tixocortol pivalate | Ethanol | Room Temp, Refrigerated, Deep Frozen | Stable for at least 1 year | [7] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with UV or MS detection. The method should be capable of separating the intact this compound from its degradation products.[5][11][15]
-
Data Evaluation: Quantify the amount of this compound remaining at each time point and identify and characterize any significant degradation products using techniques like LC-MS/MS.[5][16]
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
Logical Relationship for Troubleshooting Unexpected Chromatographic Peaks
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. jmatonline.com [jmatonline.com]
- 3. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. benchchem.com [benchchem.com]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Hydrocortisone Preservative-Free Oral Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 16. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and resolving interferences in Cortisone-d8 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common interferences encountered during the analysis of Cortisone-d8.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: The most common sources of interference in the analysis of this compound, particularly when using LC-MS/MS, include:
-
Matrix Effects: Co-eluting endogenous compounds from biological matrices (e.g., plasma, urine, saliva) can suppress or enhance the ionization of this compound and the analyte, leading to inaccurate quantification.[1][2]
-
Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio as this compound or the target analyte can cause direct interference. This is a significant issue in steroid analysis due to the presence of numerous structurally similar isomers and metabolites.[3][4][5][6][7][8]
-
Cross-reactivity in Immunoassays: For methods other than mass spectrometry, antibodies may cross-react with structurally similar steroids, leading to falsely elevated results.[6]
-
Interference from Medications: Certain drugs or their metabolites can interfere with the analysis. For example, fenofibrate (B1672516) and prednisone (B1679067) have been reported to interfere with cortisol assays.[9]
-
In-source Fragmentation: Analytes can fragment within the ion source of the mass spectrometer, which can complicate data interpretation.[10][11][12][13]
-
Issues with the Internal Standard: Although this compound is a stable isotope-labeled internal standard (SIL-IS), potential issues such as back-exchange of deuterium (B1214612) atoms or the presence of unlabeled cortisone (B1669442) as an impurity can arise.[14][15]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: You can assess matrix effects both qualitatively and quantitatively:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the analytical column while injecting a blank matrix extract.[2][16][17][18] Any suppression or enhancement of the baseline signal at the retention time of your analyte indicates the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spiking): This is considered the "gold standard" for quantifying matrix effects.[18] It involves comparing the peak area of an analyte spiked into a blank matrix extract after extraction with the peak area of the same analyte in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Q3: My this compound signal is inconsistent across samples. What could be the cause?
A3: Inconsistent internal standard signal can be due to several factors:
-
Inaccurate Pipetting: Ensure precise and consistent addition of the this compound internal standard to all samples, calibrators, and quality controls.
-
Variability in Sample Preparation: Inconsistent recovery during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can lead to variable internal standard response. A SIL-IS like this compound is designed to compensate for this, but significant variability can still be problematic.[19][20][21][22]
-
Matrix Effects: Even with a SIL-IS, severe matrix effects can sometimes lead to inconsistent ionization and, consequently, a variable signal.[18][23]
-
Internal Standard Degradation: Ensure the stability of your this compound stock and working solutions. Improper storage can lead to degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phases and flush the LC system. |
| Matrix effects. | Improve sample cleanup using techniques like SPE. | |
| Inaccurate Quantification | Non-optimized MRM transitions. | Optimize the precursor and product ions and collision energy for both the analyte and this compound. |
| Isobaric interference. | Improve chromatographic separation to resolve the interfering compound from the analyte. Utilize a more selective stationary phase (e.g., biphenyl).[24][25] | |
| Matrix effects not fully compensated. | Use matrix-matched calibrators and quality controls. | |
| Signal Suppression or Enhancement | Co-eluting matrix components. | Modify the chromatographic gradient to separate the analyte from the interfering matrix components. |
| Inefficient sample cleanup. | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) with appropriate wash steps.[4][26][27] |
Data Presentation: Performance of Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate and precise quantification as it closely mimics the behavior of the analyte during sample preparation and analysis, thereby compensating for variations.
| Parameter | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS | Rationale for Superiority of SIL-IS |
| Accuracy (% Bias) | Typically within ±5%[19] | Can exceed ±15%[19] | Co-elution with the analyte allows for more effective compensation of matrix effects and recovery variations.[19][21] |
| Precision (%CV) | Typically <10%[3][19] | Can be >15%[19] | The SIL-IS tracks the analyte's behavior more closely throughout the analytical process, leading to lower variability.[19] |
| Matrix Effect Compensation | Effectively compensated (<5% difference between analyte and IS)[19] | Inconsistent and often poor compensation. | Similar physicochemical properties ensure that both the analyte and the SIL-IS are equally affected by matrix-induced ion suppression or enhancement.[15] |
| Extraction Recovery | Variations are effectively compensated. | Variations can lead to significant quantification errors. | The SIL-IS experiences similar losses as the analyte during extraction, allowing for accurate correction.[20][22] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Corticosteroids from Human Plasma
Objective: To extract corticosteroids, including cortisone, from human plasma while minimizing matrix interferences.
Materials:
-
SPE cartridges (e.g., C18 or a polymeric sorbent)
-
Human plasma samples
-
This compound internal standard solution
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., 80% acetonitrile, 20% methanol)[25]
-
Zinc sulfate (B86663) solution (2%)[25]
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment: To 400 µL of plasma, add an appropriate amount of this compound internal standard solution. Add 400 µL of 2% zinc sulfate solution to precipitate proteins.[25]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[25]
-
Elution: Elute the analytes with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Cortisone
Objective: To quantify cortisone concentrations in extracted samples using a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 or Biphenyl column (e.g., 2.1 x 50 mm, <2 µm) is recommended for good separation of steroids.[24][25]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific application.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Cortisone: Optimize the transition (e.g., m/z 361.2 -> 163.1)
-
This compound: Optimize the transition (e.g., m/z 369.2 -> 167.1)
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Visualizations
References
- 1. scilit.com [scilit.com]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stressmarq.com [stressmarq.com]
- 11. protocols.io [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. itspsolutions.com [itspsolutions.com]
- 27. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Optimizing MRM Transitions for Cortisone-d8 and Cortisol
Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) transitions for the analysis of Cortisone-d8 and Cortisol using LC-MS/MS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Cortisol and this compound in positive electrospray ionization (ESI+) mode?
A1: In positive ESI mode, the most common precursor ion for Cortisol is the protonated molecule [M+H]+. For this compound, the precursor will also be the protonated molecule, taking into account the mass shift due to deuterium (B1214612) labeling. The selection of product ions is based on characteristic fragments generated during collision-induced dissociation (CID). Two transitions are typically monitored for each analyte: a quantifier for accurate measurement and a qualifier for confirmation of identity.[1][2]
Q2: How do I optimize the collision energy (CE) for my specific instrument?
A2: Collision energy is a critical parameter that needs to be optimized for your specific mass spectrometer.[3] Vendor-supplied software often includes tools for automated optimization.[3] The general process involves infusing a standard solution of the analyte and systematically varying the collision energy to find the value that produces the most intense and stable product ion signal.[4] This process should be performed for both the quantifier and qualifier transitions for Cortisol and this compound.
Q3: What are some common sources of interference in Cortisol and Cortisone analysis?
A3: Interferences can arise from several sources, including structurally similar endogenous steroids, exogenous corticosteroids, and drug metabolites.[5][6] For example, prednisolone (B192156) has a similar fragmentation pattern to cortisol and can cause interference if not chromatographically separated.[7][8] Fenofibrate metabolites are also known to interfere with the common 363 → 121 transition for cortisol.[6] Proper chromatographic separation is essential to minimize these interferences.[1]
Q4: Why am I seeing poor peak shape or retention time shifts?
A4: Poor peak shape (e.g., broadening, splitting, or tailing) and shifts in retention time can be caused by a variety of factors.[9] These include column degradation, changes in the mobile phase composition or pH, fluctuating flow rates, and sample matrix effects.[9] To troubleshoot, ensure your mobile phase is fresh and properly prepared, check for leaks in the LC system, and consider the need for column washing or replacement.[10]
Q5: What internal standard is most appropriate for Cortisol analysis?
A5: A stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis. For Cortisol, Cortisol-d4 is a commonly used and appropriate internal standard.[11][12] It co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Low Signal Intensity for Cortisol or this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal MRM Transitions | Re-optimize precursor and product ion selection. Infuse a standard solution to confirm fragment ions and their relative intensities. |
| Incorrect Collision Energy | Perform a collision energy optimization for each transition. The optimal CE can vary between instruments.[3] |
| Ion Source Contamination | Clean the ion source components, including the capillary and skimmer. Contamination can suppress ionization.[9] |
| Poor Ionization Efficiency | Adjust ion source parameters such as temperature, gas flows, and capillary voltage. Ensure the mobile phase composition is amenable to good ionization (e.g., appropriate pH and organic content). |
| Sample Preparation Issues | Evaluate your extraction method for recovery. Inefficient extraction will lead to lower analyte concentration injected on the column. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[9] |
| Matrix Effects | Improve sample cleanup to remove interfering matrix components. Consider using a different extraction technique (e.g., solid-phase extraction instead of liquid-liquid extraction). |
| Co-eluting Interferences | Optimize the chromatographic method to better separate the analytes from interfering compounds. This may involve changing the column, mobile phase gradient, or temperature.[1] |
| Leaking LC System | Check all fittings and connections for leaks, which can introduce contaminants and cause baseline instability. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility. |
| Internal Standard Variability | Verify the concentration and stability of the internal standard stock and working solutions. Ensure it is added consistently to all samples and standards. |
| Fluctuations in Instrument Performance | Run a system suitability test (SST) before each batch to monitor instrument performance, including peak area, retention time, and peak shape.[10] |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover.[9] If present, optimize the autosampler wash method. |
Data Presentation: Optimized MRM Transitions
The following tables summarize commonly used MRM transitions and optimized mass spectrometric parameters for Cortisol and this compound. Please note that optimal values, particularly for collision energy, may vary depending on the specific instrument used.
Table 1: MRM Transitions for Cortisol
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Designation | Reference |
| Cortisol | 363.2 | 121.2 | Quantifier | [12] |
| Cortisol | 363.4 | 97.1 | Qualifier | [2] |
Table 2: MRM Transitions for Cortisone and its Deuterated Analogues
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Designation | Reference |
| Cortisone | 361.2 | 163.2 | Quantifier | [12] |
| This compound | 369.2 | 168.0 | Quantifier | [13] |
Table 3: Example Mass Spectrometer Parameters
| Parameter | Cortisol | Cortisone | Cortisol-d4 | This compound | Reference |
| Declustering Potential (DP) | 79 V | 111 V | 79 V | 126 V | [12][13] |
| Entrance Potential (EP) | 10 V | 10 V | 10 V | 10 V | [12][13] |
| Collision Energy (CE) | 33 V | 33 V | 33 V | 33 V | [12][13] |
| Collision Cell Exit Potential (CXP) | 6 V | 30 V | 6 V | 14 V | [12][13] |
Experimental Protocols
Protocol 1: MRM Transition Optimization
This protocol outlines the general procedure for optimizing MRM transitions using direct infusion.
-
Prepare Standard Solutions: Prepare individual standard solutions of Cortisol and this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 µg/mL.
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Selection: In full scan mode, identify the [M+H]+ ion for each analyte.
-
Product Ion Scan: Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.
-
Collision Energy Optimization: For each selected product ion, perform a collision energy ramp to determine the voltage that yields the highest intensity.
-
Select Quantifier and Qualifier: Choose the most intense product ion as the quantifier and another stable, intense fragment as the qualifier.
-
Finalize Method: Update the acquisition method with the optimized MRM transitions and collision energies.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Cortisol using this compound as an internal standard.
Caption: A logical troubleshooting flowchart for diagnosing issues in an LC-MS/MS experiment.
References
- 1. forensicrti.org [forensicrti.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. [folia.unifr.ch]
- 5. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
- 6. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. myadlm.org [myadlm.org]
- 11. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cortisone-d8 & Steroid Separation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the chromatographic separation of this compound and related steroids.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for separating this compound and a general panel of related steroids?
For a general-purpose steroid panel, the recommended starting point is a high-purity, end-capped C18 (Octadecylsilane) column .[1][2] C18 columns provide robust hydrophobic retention, which is ideal for the characteristic polycyclic structure of steroids.[1] Modern C18 columns based on solid-core (superficially porous) particles are often preferred as they offer high separation efficiency without the extremely high backpressures associated with sub-2 µm fully porous particles.[3]
Q2: When should I consider a different column chemistry, like Biphenyl (B1667301) or Phenyl-Hexyl?
You should consider alternative chemistries when a standard C18 column fails to resolve critical isobaric pairs (compounds with the same mass). Steroid analysis is particularly challenging due to the high number of structural isomers which cannot be differentiated by a mass spectrometer alone.[4]
-
Biphenyl phases offer a powerful alternative to C18, providing unique selectivity through a combination of hydrophobic, aromatic, and polar interactions.[4][5] This chemistry has proven highly effective at separating challenging isobars such as corticosterone, 11-deoxycortisol, and 21-deoxycortisol.[5][6] In many cases, a biphenyl column can significantly increase the resolution between these critical pairs compared to a C18 column operating under the same conditions.[4][5]
-
Phenyl-Hexyl phases also provide alternative selectivity based on aromatic interactions and can be another option to try when C18 and Biphenyl phases do not yield the desired separation.
Q3: What is the difference between using a C18 and a C8 column for steroid analysis?
The primary difference is the length of the alkyl chain bonded to the silica (B1680970), which dictates the degree of hydrophobic retention.
-
C18 columns have a longer carbon chain (18 carbons), providing stronger hydrophobic retention. This is generally preferred for retaining and separating a broad range of steroids.
-
C8 columns have a shorter carbon chain (8 carbons) and are consequently less retentive. A C8 column can be useful if your analytes are too strongly retained on a C18 column, leading to excessively long run times. If resolution is adequate, switching to a C8 can shorten the analysis time.
Q4: How do particle size and column dimensions affect my separation?
-
Particle Size: Columns with smaller particles (e.g., sub-3 µm solid-core or sub-2 µm fully-porous for UHPLC) provide higher efficiency, leading to sharper peaks and better resolution.[3] However, they also generate higher system backpressure.[7] Larger particle columns (e.g., 5 µm for HPLC) operate at lower pressures but offer lower efficiency.
-
Column Dimensions:
-
Length: Longer columns provide more theoretical plates and thus better resolution, but increase analysis time and backpressure.
-
Internal Diameter (ID): Smaller ID columns (e.g., 2.1 mm) are more sensitive and consume less solvent, making them ideal for LC-MS. Larger ID columns (e.g., 4.6 mm) can handle larger injection volumes (higher loading capacity) but are less sensitive and use more solvent.
-
Q5: Why is 0.1% formic acid typically added to the mobile phase for LC-MS analysis of steroids?
Formic acid serves two key purposes in the LC-MS analysis of steroids:
-
Improved Peak Shape: It helps to suppress the ionization of residual silanol (B1196071) groups on the silica surface of the column. Active silanols can cause undesirable secondary interactions with analytes, leading to peak tailing. By maintaining a low pH, these interactions are minimized, resulting in sharper, more symmetrical peaks.
-
Enhanced MS Ionization: In positive mode electrospray ionization (ESI), the acidic mobile phase promotes the formation of protonated molecules ([M+H]+), which is the desired ionic species for the MS detection of most steroids. This leads to a more stable and intense signal, improving method sensitivity.
Troubleshooting Guide
Q1: My isobaric steroids (e.g., Cortisol and Corticosterone) are not separating. What should I do?
Co-elution of isobaric steroids is a common challenge. A systematic approach is the best way to achieve separation.
-
Optimize the Gradient: First, try modifying your gradient elution. A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) can often improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol, in particular, can enhance the unique selectivity of biphenyl phases for steroids.[4]
-
Adjust the Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity.[8] Ensure you have a stable column oven, as temperature fluctuations can cause retention time shifts.[9]
-
Change Column Chemistry: If the above steps fail, the most effective solution is often to switch to a column with a different stationary phase. If you are using a C18, moving to a Biphenyl column is a highly recommended strategy, as it is specifically designed to provide alternative selectivity for aromatic and moderately polar compounds like steroids and has been shown to resolve difficult isobaric pairs.[5][6]
Q2: I'm observing significant peak tailing for my steroid analytes. What is the cause and how can I fix it?
Peak tailing is typically caused by secondary interactions between the analytes and the stationary phase or by column overload.
-
Silanol Interactions: The most common cause is the interaction of analytes with active silanol groups on the silica packing.
-
Column Contamination: Buildup of matrix components on the column inlet frit or the stationary phase can create active sites.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
Q3: The retention times for this compound and other steroids are shifting between injections. What are the possible reasons?
Retention time instability is a common issue that can usually be traced to the system's physical or chemical environment.[12]
-
Insufficient Equilibration: The column must be fully equilibrated with the mobile phase at the starting conditions before each injection. A common rule is to flush the column with 5-10 column volumes of the initial mobile phase.[7]
-
Mobile Phase Changes: Ensure the mobile phase is prepared fresh and consistently. If using a gradient mixer, ensure it is functioning correctly. Evaporation of the organic component from the mobile phase reservoir can also alter its composition and affect retention.[9]
-
Temperature Fluctuations: Lack of temperature control can cause significant shifts. Use a thermostatted column compartment to maintain a constant temperature.[9]
-
Leaks: Check all fittings between the injector and the detector for any signs of leaks, which can cause pressure and flow rate fluctuations.[13]
Q4: My system backpressure has suddenly increased after several injections. How can I troubleshoot this?
A sudden increase in backpressure usually indicates a blockage somewhere in the system.
-
Identify the Source: Systematically disconnect components starting from the detector and working backward towards the pump. First, disconnect the column and see if the pressure returns to normal. If it does, the blockage is in the column. If not, continue moving backward (disconnecting injector, etc.) to isolate the blocked component.
-
Blocked Frit/Column: The most common cause is a clogged inlet frit on the guard or analytical column, often due to particulate matter from the sample or mobile phase.
-
Solution: Replace the guard column. For the analytical column, try back-flushing it (if permitted by the manufacturer) with a strong solvent. If this fails, the inlet frit or the entire column may need to be replaced.[12]
-
-
Buffer Precipitation: If using buffered mobile phases, ensure the buffer is completely soluble in all proportions of the gradient. Flushing the system with water before switching to high organic concentrations can prevent precipitation.
Q5: Why are my peaks broad and what can I do to improve their shape?
Broad peaks can indicate a loss of chromatographic efficiency.
-
Column Deterioration: Over time, voids can form in the column packing, or the stationary phase can degrade, leading to broader peaks.
-
Solution: Replace the column. Using a guard column can extend the life of your analytical column.[9]
-
-
Extra-Column Volume: Excessive dead volume in the tubing or fittings between the injector, column, and detector can cause peak broadening.
-
Solution: Use tubing with the narrowest possible internal diameter and keep the length as short as possible, especially between the column and the detector.
-
-
Contamination: A contaminated guard or analytical column can also lead to broad peaks.
-
Solution: Clean or replace the contaminated component.[9]
-
Data & Protocols
Table 1: Recommended HPLC/UPLC Columns for Steroid Separation
| Column Phase | Primary Interaction(s) | Best For | Comments |
| C18 | Hydrophobic | General-purpose steroid panels, initial method development.[1][2] | The most common and robust choice for a wide variety of steroids. |
| Biphenyl | Hydrophobic, π-π, Dipole-Dipole | Resolving difficult isobaric pairs, aromatic steroids.[4][6] | Offers alternative selectivity to C18; highly effective for critical separations.[5][6] |
| C8 | Hydrophobic | Less retentive steroids or when shorter run times are needed. | Provides less retention than C18; useful if resolution is sufficient. |
| Polar-Endcapped (AQ) | Hydrophobic, Dipole-Dipole | More polar steroids that are poorly retained on standard C18 phases.[14] | Designed for use with highly aqueous mobile phases and enhances retention of polar analytes.[14] |
Table 2: Example Experimental Protocol for Steroid Separation
This protocol is a representative example and should be optimized for your specific analytes and instrument.
| Parameter | Typical Condition |
| Column | Biphenyl or C18, <3 µm particle size (e.g., 100 x 2.1 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | Start at 30-40% B, increase to 80-95% B over 8-10 minutes, hold, then re-equilibrate |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 - 50 °C[3] |
| Injection Volume | 5 - 10 µL |
| MS Detector | Triple Quadrupole with Electrospray Ionization (ESI), Positive Ion Mode |
Workflow Visualization
The following diagram illustrates a logical workflow for selecting the optimal column and developing a separation method for steroids.
Caption: Logical workflow for chromatographic column selection and method optimization for steroid analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uhplcs.com [uhplcs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pepolska.pl [pepolska.pl]
Technical Support Center: Optimizing Cortisone-d8 Ionization in LC-MS
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS analysis of Cortisone-d8, with a specific focus on the critical role of mobile phase composition in achieving optimal ionization and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase compositions for this compound analysis?
A1: Reversed-phase liquid chromatography (RPLC) is the most common separation technique for this compound. Typically, mobile phases consist of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724).[1][2][3] To improve chromatographic peak shape and enhance ionization, additives like formic acid, ammonium (B1175870) acetate, or ammonium fluoride (B91410) are frequently incorporated.[1][2][4][5]
Q2: How does the organic solvent (methanol vs. acetonitrile) affect this compound ionization?
A2: Both methanol and acetonitrile are widely used in mobile phases for steroid analysis. The choice between them can influence chromatographic resolution and ionization efficiency. While some methods successfully use methanol[1][3][6], others employ acetonitrile.[7][8] The optimal choice may depend on the specific column chemistry and other mass spectrometry source parameters. It is recommended to empirically test both solvents during method development to determine which provides the best signal intensity and peak shape for this compound under your specific instrumental conditions.
Q3: What is the role of acidic additives like formic acid in the mobile phase?
A3: Formic acid is a common additive in the mobile phase for the analysis of corticosteroids like this compound in positive ion electrospray ionization (ESI) mode.[1][2][5][9] It serves to acidify the mobile phase, which promotes the formation of protonated molecules ([M+H]+), leading to enhanced signal intensity.[5] A typical concentration of formic acid is 0.1% (v/v) in both the aqueous and organic mobile phase components.[2][3]
Q4: Can other additives like ammonium formate (B1220265) or ammonium fluoride be used?
A4: Yes, other additives can be beneficial. Ammonium formate can improve peak shape and ionization.[10][11] Ammonium fluoride has been shown to be a potent ionization enhancer for steroids, particularly in negative ionization mode, but it can also enhance signal in positive mode.[4][12][5] However, care must be taken with fluoride-containing additives as they can be corrosive to the LC-MS system.[13]
Q5: I am observing poor signal intensity for this compound. What should I check first regarding the mobile phase?
A5: If you are experiencing low signal intensity for this compound, start by checking the following aspects of your mobile phase:
-
pH and Additive Concentration: Ensure the correct concentration of your additive (e.g., 0.1% formic acid) is present and that the mobile phase is properly mixed. Inconsistent pH can lead to fluctuations in ionization efficiency.[14]
-
Solvent Quality: Use high-purity, LC-MS grade solvents to minimize contaminants that can cause ion suppression.[14]
-
Mobile Phase Preparation: Ensure fresh mobile phases are prepared regularly to avoid degradation or microbial growth, which can affect the baseline and signal intensity.[14]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Ionization of this compound
This is a common issue that can often be traced back to the mobile phase composition.
Troubleshooting Workflow:
References
- 1. protocols.io [protocols.io]
- 2. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analysis of corticosteroids by high performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. researchgate.net [researchgate.net]
- 11. Electrolyte-induced ionization suppression and microcystin toxins: ammonium formate suppresses sodium replacement ions and enhances protiated and ammoniated ions for improved specificity in quantitative LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zefsci.com [zefsci.com]
Technical Support Center: Strategies for Reducing Background Noise in Cortisone-d8 Measurements
Welcome to the technical support center for mass spectrometry analysis. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Cortisone-d8 measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Cortisone, where eight hydrogen atoms have been replaced with deuterium (B1214612). Deuterated standards are ideal internal standards in mass spectrometry because their physical and chemical properties are very similar to the unlabeled analyte.[1] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.
Q2: What are the primary sources of background noise in LC-MS/MS measurements of this compound?
A2: Background noise in LC-MS/MS can originate from several sources:
-
Chemical Noise: This arises from impurities in solvents, reagents, and mobile phases, as well as contaminants from tubing and sample containers.[2] Common contaminants include polyethylene (B3416737) glycol, polypropylene (B1209903) glycol, and phthalates.[3]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[4][5] Endogenous phospholipids (B1166683) are a significant source of matrix effects in biological samples.[5]
-
In-Source Fragmentation: The analyte or co-eluting substances can fragment within the ion source of the mass spectrometer, creating unintentional fragment ions that contribute to background noise.[6][7][8][9][10]
-
Instrumental Noise: Electronic noise and contamination within the mass spectrometer can also contribute to the background signal.[11]
Q3: How does the position of deuterium labeling on this compound affect the measurement?
A3: The stability of the deuterium labels is critical. If deuterium atoms are located at positions prone to hydrogen-deuterium exchange (e.g., on hydroxyl groups), they can be lost during sample preparation or analysis, leading to inaccurate quantification.[1] It is essential to use standards where deuterium is placed in stable, non-exchangeable positions.[1]
Q4: Can I use a non-deuterated compound as an internal standard?
A4: While deuterated standards are ideal, if one is not available, a structurally similar compound (analog) can be used. However, it may not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization, which can introduce variability. When a deuterated standard is not an option, a mixture of different internal standards with varying properties can be considered.[12]
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating common issues related to high background noise in this compound measurements.
Issue 1: High Background Noise Across the Entire Chromatogram
This often indicates a problem with the overall system cleanliness or the purity of the solvents and reagents.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.bc.edu [ccc.bc.edu]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 8. The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. nebiolab.com [nebiolab.com]
Validation & Comparative
Method Validation for Cortisone-d8 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cortisone-d8 as an internal standard in bioanalytical method validation, primarily for the quantification of cortisone (B1669442). The performance of this compound is evaluated against other commonly used deuterated internal standards, supported by experimental data from various studies. This document is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.
Performance Comparison of Internal Standards
The selection of a suitable internal standard is critical for the accuracy and precision of bioanalytical methods. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification.
The following tables summarize the performance characteristics of this compound and other deuterated internal standards used in the quantification of cortisone and cortisol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Analyte(s) | Linearity (Correlation Coefficient, r) | LLOQ | Matrix | Reference |
| This compound | Cortisol, Cortisone, Dexamethasone, etc. | > 0.99 | 250 pg/mL - 1 ng/mL | Serum | [1] |
| Cortisone-d7 | Cortisone | > 0.998 | 6 nmol/L | Urine | [2] |
| Cortisol-d4 | Cortisol | > 0.998 | 5 nmol/L | Urine | [2] |
| Cortisol-d4 | Cortisol, Cortisone | > 0.99 | 0.05 ng/mL (Cortisol), 0.25 ng/mL (Cortisone) | Urine | [3] |
Table 2: Accuracy and Precision
| Internal Standard | Analyte | Accuracy (Recovery %) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Matrix | Reference |
| This compound | Corticosteroids | 79.2% - 97.8% | Not Specified | Not Specified | Serum | [1] |
| Cortisone-d7 | Cortisone | 104% | < 6% | < 8% | Urine | [2][4] |
| Cortisol-d4 | Cortisol | Not Specified | < 5% | < 6% | Urine | [2][4] |
| Cortisol-d4 | Cortisol, Cortisone | Within 15% | < 10% | < 10% | Urine | [3] |
Experimental Protocols
The data presented in this guide are derived from studies employing LC-MS/MS for the quantification of corticosteroids. While specific parameters may vary, a general workflow is outlined below.
Sample Preparation
A crucial step in bioanalytical methods is the extraction of the analyte from the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): An extraction method that uses a solid phase and a liquid phase to isolate analytes from a solution. It is often used for sample clean-up and concentration.
For the analysis of steroids, a combination of these techniques is often employed to ensure a clean extract and minimize matrix effects.[3][5]
LC-MS/MS Conditions
The extracted samples are then analyzed using an LC-MS/MS system.
-
Liquid Chromatography (LC): Separation of the analyte from other components in the extract is typically achieved using a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is commonly used.[3][6]
-
Tandem Mass Spectrometry (MS/MS): Detection and quantification are performed using a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[1][2]
Visualization of Method Validation Workflow
The following diagrams illustrate the key stages of a typical bioanalytical method validation process.
Caption: Bioanalytical Method Validation Workflow.
Caption: Sample Analysis Workflow using an Internal Standard.
References
- 1. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. protocols.io [protocols.io]
A Comparative Guide to Cortisone-d8 and Cortisol-d4 as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of corticosteroids by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Cortisone-d8 and Cortisol-d4, supported by experimental data to inform the selection process for robust bioanalytical methods.
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. In the analysis of cortisol and its closely related metabolite cortisone (B1669442), the potential for interconversion between these two compounds presents a unique analytical challenge. Therefore, the choice of internal standard can significantly impact data quality.
Performance Characteristics
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. Both this compound and Cortisol-d4 are chemically identical to their endogenous counterparts, with the exception of the substitution of hydrogen atoms with deuterium. This mass difference allows for their differentiation by the mass spectrometer while ensuring they exhibit nearly identical behavior during extraction and chromatography.
The primary consideration when choosing between this compound and Cortisol-d4 is the analyte being quantified. Best practices dictate the use of a homologous internal standard—that is, an isotopically labeled version of the analyte itself. Therefore, Cortisol-d4 is the preferred internal standard for the quantification of cortisol, and this compound is the ideal choice for the quantification of cortisone. This approach provides the most effective compensation for matrix effects and any potential analyte degradation or interconversion during the analytical process.[1]
Quantitative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing Cortisol-d4 and this compound as internal standards for the quantification of cortisol and cortisone, respectively. The data is compiled from various studies and demonstrates the suitability of these standards for sensitive and precise measurements in different biological matrices.
Table 1: Performance Data for Cortisol Quantification using Cortisol-d4 Internal Standard
| Parameter | Matrix | Linearity Range | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Linearity (r²) | Saliva | Up to 173 nmol/L | - | - | - | [2] |
| Precision & Accuracy | Saliva | - | 2-3 | <7 | 95-97 | [3] |
| Linearity (r) | Urine | 0.05-100 ng/mL | <10 | <10 | Within 15% | [4] |
| Linearity | Urine | 2–1000 nmol/L | 0.6–6.0 | 5.7–6.2 | 95.2-114 | [5] |
| Precision & Accuracy | Serum | - | 2.7-4.6 | 1.5-4.5 | 95.4-102.5 | [6] |
| LLOQ | Sweat | 0.1-25 ng/mL | 2.5-9.7 | 12.3-18.7 | 0.5-2.1 | [7] |
Table 2: Performance Data for Cortisone Quantification using this compound Internal Standard
| Parameter | Matrix | Linearity Range | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Linearity (r²) | Saliva | Up to 272 nmol/L | - | - | - | [2] |
| Precision & Accuracy | Saliva | - | 3-4 | <7 | 98-103 | [3] |
| Linearity (r) | Urine | 0.25-500 ng/mL | <10 | <10 | Within 15% | [4] |
| Linearity | Urine | 2–1000 nmol/L | 1.2–2.7 | 3.4–5.4 | 94.8-106 | [5] |
| Precision & Accuracy | Serum | - | 3.6-6.0 | 1.9-5.8 | 89.2-98.8 | [6] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the analysis of cortisol and cortisone using their respective deuterated internal standards. Specific parameters may vary based on the instrumentation and laboratory standard operating procedures.
Sample Preparation
A robust sample preparation protocol is crucial for removing interferences from the biological matrix. Supported liquid extraction (SLE) and liquid-liquid extraction (LLE) are common techniques.
-
Internal Standard Spiking: An aliquot of the biological sample (e.g., serum, urine, or saliva) is spiked with a known concentration of the internal standard working solution containing both Cortisol-d4 and this compound.[8][9]
-
Extraction:
-
SLE: The sample is loaded onto an SLE plate or cartridge. After a brief incubation, the analytes and internal standards are eluted with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[8][10]
-
LLE: The sample is mixed with an immiscible organic solvent (e.g., ethyl acetate). After vortexing and centrifugation, the organic layer containing the analytes and internal standards is collected.[6]
-
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solution compatible with the LC mobile phase (e.g., 50:50 methanol (B129727):water).[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic separation is essential to resolve cortisol and cortisone from other endogenous steroids and matrix components.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12]
-
Column: A reversed-phase C18 column is commonly used.[12]
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small percentage of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.[2][12]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.[12] For example, a common transition for cortisol is m/z 363.2 → 121.0, and for Cortisol-d4 is m/z 367.2 → 121.0.[7]
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the analytical workflow and the critical relationship between cortisol and cortisone.
Conclusion
Both this compound and Cortisol-d4 are high-quality internal standards that enable accurate and precise quantification of cortisone and cortisol in various biological matrices. The choice between them should be guided by the specific analyte of interest to ensure the most reliable data. For simultaneous analysis of both cortisol and cortisone, the inclusion of both Cortisol-d4 and this compound is the recommended approach to correct for any potential analytical variability, including in-source conversion or differential matrix effects for each analyte. The experimental data from multiple studies confirm that well-validated LC-MS/MS methods using these internal standards can achieve the sensitivity and reproducibility required for demanding research and clinical applications.
References
- 1. myadlm.org [myadlm.org]
- 2. msacl.org [msacl.org]
- 3. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Cortisol in Human Eccrine Sweat by Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and reliable quantification of aldosterone, cortisol and cortisone via LC-MS/MS to study 11β-hydroxysteroid dehydrogenase activities in primary cell cultures [epub.ub.uni-muenchen.de]
- 11. synnovis.co.uk [synnovis.co.uk]
- 12. benchchem.com [benchchem.com]
Cross-Validation of Immunoassays with LC-MS/MS for Cortisone Quantification Using Cortisone-d8
A Comparative Guide for Researchers and Drug Development Professionals
The accurate measurement of cortisone (B1669442), a key steroid hormone and metabolite of cortisol, is critical in a multitude of research and clinical settings, including endocrinology, pharmacology, and stress research. While immunoassays have traditionally been the workhorse for steroid hormone quantification due to their high throughput and ease of use, their accuracy can be compromised by cross-reactivity with structurally similar steroids.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold-standard, offering superior specificity and sensitivity.[2] This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the appropriate analytical technique for their needs.
Quantitative Data Summary
The following table summarizes typical performance characteristics observed when comparing immunoassay and LC-MS/MS methods for glucocorticoid analysis. The data presented is a representative compilation based on studies comparing cortisol immunoassays with LC-MS/MS, which is expected to be analogous to a cortisone comparison due to their structural similarity.
| Performance Metric | Immunoassay | LC-MS/MS | Key Observations |
| Correlation (r) | 0.950 - 0.989 | Reference Method | Strong correlation is often observed, but does not reveal systematic bias.[3] |
| Bias (%) | +8.38% to +50.9% | Reference Method | Immunoassays frequently exhibit a positive bias, overestimating steroid concentrations compared to LC-MS/MS.[2][3] This is often due to cross-reactivity with metabolites.[3] |
| Sensitivity (LLOQ) | ~0.5 nmol/L | ~0.05 ng/mL | LC-MS/MS generally offers superior sensitivity, which is crucial for studies involving low physiological concentrations.[4] |
| Specificity | Moderate to High | Very High | Prone to cross-reactivity with other steroids.[1] |
Experimental Protocols
A robust cross-validation study is essential to compare the performance of an immunoassay against the reference LC-MS/MS method. Below are detailed methodologies for each technique.
Immunoassay Experimental Protocol (Competitive ELISA)
This protocol outlines a typical competitive enzyme-linked immunosorbent assay (ELISA) for cortisone quantification.
-
Plate Coating: A 96-well microplate is coated with a goat anti-mouse antibody.
-
Sample and Standard Preparation:
-
Serum or plasma samples may require a steroid displacement reagent to be added.
-
Standards are prepared by serially diluting a cortisone stock solution to create a standard curve.
-
-
Assay Procedure:
-
100 µL of standards, controls, and prepared samples are added to the appropriate wells.
-
50 µL of a cortisone-alkaline phosphatase conjugate is added to each well (except blanks).
-
50 µL of a monoclonal anti-cortisone antibody solution is added. The plate is then covered and incubated. During this incubation, the cortisone in the sample and the enzyme-labeled cortisone compete for binding to the anti-cortisone antibody.
-
-
Washing: The plate is washed multiple times to remove unbound reagents.
-
Substrate Addition and Incubation: A p-nitrophenyl phosphate (B84403) (pNPP) substrate solution is added to each well, and the plate is incubated. The alkaline phosphatase on the bound conjugate will convert the substrate, leading to a color change.
-
Stopping the Reaction: A stop solution is added to each well to terminate the enzymatic reaction.
-
Data Acquisition: The optical density of each well is read using a microplate reader. The concentration of cortisone in the samples is inversely proportional to the signal and is calculated from the standard curve.
LC-MS/MS Experimental Protocol with Cortisone-d8 Internal Standard
This protocol describes a typical liquid chromatography-tandem mass spectrometry method for the highly specific quantification of cortisone.
-
Sample Preparation:
-
Internal Standard Spiking: To each 100 µL of serum, plasma, or urine sample, calibrator, and quality control sample, a precise amount of this compound internal standard solution is added.[5]
-
Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction (Optional but recommended for cleaner samples): A liquid-liquid extraction or solid-phase extraction (SPE) may be performed on the supernatant to further purify the sample and concentrate the analytes.[4]
-
-
Chromatographic Separation (LC):
-
An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The cortisone and this compound are separated from other sample components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both cortisone and the this compound internal standard are monitored.
-
-
Quantification:
-
The peak area of the cortisone analyte is normalized to the peak area of the this compound internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of cortisone in the unknown samples is determined from this calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a cross-validation study comparing an immunoassay and an LC-MS/MS method for cortisone measurement.
Caption: Cross-validation workflow for cortisone immunoassay and LC-MS/MS.
Discussion and Conclusion
The cross-validation of immunoassays with LC-MS/MS is a critical step in ensuring the accuracy and reliability of quantitative data for steroid hormones like cortisone. While immunoassays offer advantages in terms of speed and cost, they are susceptible to a significant positive bias due to cross-reactivity with other endogenous steroids.[1][3] This can lead to an overestimation of cortisone levels, which may have profound implications in both research and clinical diagnostics.
LC-MS/MS, through its combination of chromatographic separation and mass-based detection, provides a much higher degree of specificity and is considered the reference method for steroid analysis.[2] The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to the accuracy of the LC-MS/MS method, as it corrects for variations in sample preparation and instrument response.
References
- 1. Comparison of serum cortisol measurement by immunoassay and liquid chromatography-tandem mass spectrometry in patients receiving the 11β-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAT-355 Comparison of Two Serum Cortisol Immunoassays versus Liquid Chromatography: Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of four new immunoassays and LC-MS/MS for the measurement of urinary free cortisol in Cushing's syndrome diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Cortisone Bioanalysis: A Performance Guide to Cortisone-d8
In the landscape of quantitative bioanalysis, particularly for crucial biomarkers like cortisone (B1669442), the choice of an appropriate internal standard is paramount to achieving accurate, precise, and reliable results. For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the performance of Cortisone-d8 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While direct side-by-side comparative studies with other deuterated or isotopically labeled cortisone variants are not extensively published, this guide compiles and presents performance data from multiple validated methods, demonstrating the robustness and suitability of this compound.
Stable isotope-labeled internal standards (SIL-ISs) are the preferred choice in LC-MS/MS-based bioanalysis.[1] Their physicochemical properties closely mimic the analyte of interest, allowing for effective correction of variations that can occur during sample preparation, chromatography, and ionization.[1] this compound, with its high degree of deuteration, stands out as a reliable option, minimizing the potential for isotopic cross-contribution and ensuring distinct mass spectrometric detection from the unlabeled cortisone.
Quantitative Performance of this compound
The following tables summarize the performance characteristics of LC-MS/MS methods that have utilized this compound as an internal standard for the quantification of cortisone in various biological matrices. The data is compiled from several independent studies and showcases the high level of accuracy and precision achievable with this internal standard.
Table 1: Linearity and Sensitivity of Cortisone Quantification using this compound
| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Saliva | 0.005 - 5 | 0.05 | > 0.99 |
| Urine | 6 - 1125 nmol/L | 6 nmol/L | > 0.998[2] |
| Serum/Plasma | 0.1 - 50 | 0.1 | > 0.99 |
Table 2: Accuracy and Precision of Cortisone Quantification using this compound
| Biological Matrix | QC Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (Recovery %) |
| Saliva | Low | 6.4 | 3.8 | 101.5[3] |
| Saliva | Medium | 8.6 | 4.3 | 105.2[3] |
| Saliva | High | 7.2 | 4.1 | 102.9[3] |
| Urine | Low | 5 | 5 | 97 - 104 |
| Urine | Medium | 5 | 6 | 97 - 104 |
| Urine | High | 2 | 4 | 97 - 104 |
| Serum/Plasma | Low | < 15 | < 15 | 85 - 115 |
| Serum/Plasma | Medium | < 15 | < 15 | 85 - 115 |
| Serum/Plasma | High | < 15 | < 15 | 85 - 115 |
Note: Data for Serum/Plasma is generalized from typical validation requirements for bioanalytical methods, as specific data points were not available in the searched literature.
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of cortisone in a biological matrix using this compound as an internal standard is outlined below. This protocol is a composite of methodologies described in the cited literature.[2][3][4]
1. Sample Preparation
-
Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 µL of serum, saliva, or urine), an appropriate amount of this compound internal standard working solution is added.
-
Protein Precipitation (for Serum/Plasma): Ice-cold acetonitrile (B52724) (typically 3 volumes) is added to the sample to precipitate proteins. The mixture is vortexed and then centrifuged at high speed.
-
Solid-Phase Extraction (SPE) (for Urine/Saliva - optional but recommended for cleaner samples): The supernatant from protein precipitation or the diluted urine/saliva sample is loaded onto a conditioned SPE cartridge (e.g., Oasis HLB). The cartridge is washed with a weak solvent to remove interferences, and the analyte and internal standard are then eluted with a stronger organic solvent like methanol (B129727) or acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both cortisone and this compound are monitored.
-
3. Data Analysis
-
The peak areas of the analyte (cortisone) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentration of cortisone in the unknown samples is then calculated from the calibration curve using the measured peak area ratios.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical principle of using an internal standard in quantitative bioanalysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative bioanalysis of cortisone. The compiled data demonstrates that methods employing this compound consistently achieve high levels of accuracy, precision, and sensitivity, meeting the stringent requirements of regulatory guidelines. While direct comparative data with other internal standards is limited, the inherent advantages of a highly deuterated, stable isotope-labeled internal standard make this compound a superior choice for minimizing analytical variability and ensuring the integrity of bioanalytical data. The detailed experimental protocol and workflow diagrams provided in this guide serve as a valuable resource for researchers and scientists in the development and validation of their own quantitative assays for cortisone.
References
The Performance of Cortisone-d8 in Linearity and Recovery Studies: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of corticosteroids, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Cortisone-d8, a deuterated analog of cortisone (B1669442), has emerged as a widely utilized internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of its performance with supporting experimental data, focusing on linearity and recovery studies.
Quantitative Performance Data
The efficacy of an internal standard is often evaluated through linearity and recovery experiments. Linearity assesses the proportional response of the analytical method over a range of concentrations, while recovery measures the efficiency of the extraction process. Data from multiple studies utilizing this compound as an internal standard for the quantification of cortisone and other corticosteroids are summarized below.
Linearity Studies
The linearity of an analytical method is crucial for accurate quantification across a range of analyte concentrations. An ideal internal standard helps to ensure a linear response. The coefficient of determination (r²) is a key metric, with values greater than 0.99 generally considered indicative of excellent linearity.
| Analyte | Matrix | Concentration Range | Coefficient of Determination (r²) | Reference |
| Cortisone | Urine | 0.25–500 ng/mL | > 0.99 | [1][2] |
| Cortisol | Urine | 0.05–100 ng/mL | > 0.99 | [1][2] |
| Cortisone | Saliva | Not Specified | Not Specified | [3] |
| Cortisol | Saliva | Not Specified | Not Specified | [3] |
| Multiple Corticosteroids | Serum/Plasma | 1–250 ng/mL (analyte dependent) | Not Specified | [4] |
Recovery Studies
Extraction recovery is a measure of the analytical method's efficiency in extracting the analyte from the sample matrix. A suitable internal standard should exhibit similar extraction behavior to the analyte, thereby compensating for any losses during sample preparation.
| Analyte | Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Cortisone | Urine | Solid-Phase Extraction (SPE) | Within acceptable limits (<15% deviation) | [1][2] |
| Cortisol | Urine | Solid-Phase Extraction (SPE) | Within acceptable limits (<15% deviation) | [1][2] |
| Triamcinolone | Serum/Plasma | Supported Liquid Extraction (SLE) with TBME | 67.0 | [5][6] |
| Dexamethasone | Serum/Plasma | Supported Liquid Extraction (SLE) with TBME | 97.8 | [5][6] |
| Prednisone | Serum/Plasma | Supported Liquid Extraction (SLE) with EtAc | 90.0 | [5][6] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing studies. Below are representative protocols for linearity and recovery studies using this compound as an internal standard, based on common practices in the cited literature.
Linearity Study Protocol
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of the target analyte(s) (e.g., cortisone) into a blank matrix (e.g., charcoal-stripped serum or synthetic urine).
-
Addition of Internal Standard: A fixed concentration of this compound is added to each calibration standard.
-
Sample Preparation: The fortified samples undergo an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The peak area ratios of the analyte to the internal standard are recorded.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio against the analyte concentration. The linearity is evaluated by calculating the coefficient of determination (r²) from a linear regression analysis.
Recovery Study Protocol
-
Sample Preparation: Two sets of samples are prepared in a blank matrix.
-
Set A (Pre-extraction spike): Spiked with a known concentration of the analyte and this compound before the extraction process.
-
Set B (Post-extraction spike): The blank matrix is extracted first, and then spiked with the same concentration of the analyte and this compound after the extraction process.
-
-
LC-MS/MS Analysis: Both sets of samples are analyzed by LC-MS/MS.
-
Data Analysis: The recovery is calculated by comparing the peak area of the analyte in Set A to that in Set B, using the following formula: Recovery (%) = (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) x 100
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates a typical workflow for a linearity and recovery study using this compound.
Caption: Workflow for Linearity and Recovery Studies.
The Role of a Deuterated Internal Standard
The fundamental principle behind using a deuterated internal standard like this compound lies in its chemical similarity to the analyte of interest. This similarity ensures that both compounds behave almost identically during sample preparation and ionization in the mass spectrometer. Any variations or losses during these steps will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's signal to the known concentration of the internal standard, accurate quantification can be achieved, even in complex biological matrices.
Caption: Principle of Quantification using an Internal Standard.
References
- 1. ovid.com [ovid.com]
- 2. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Deuterated Cortisone Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification of analytes. For the analysis of cortisone (B1669442), a key steroid hormone, various deuterated analogues are available as internal standards. This guide provides an objective comparison of Cortisone-d8 against other deuterated cortisone standards, supported by experimental data from various scientific publications, to aid researchers in selecting the most appropriate standard for their analytical needs.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium (B1214612). This allows them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, it can effectively compensate for variations in sample preparation, extraction recovery, matrix effects, and instrument response. The ideal deuterated internal standard should co-elute with the analyte and exhibit similar ionization efficiency to ensure the most accurate correction.
This compound: The Advantage of Higher Deuteration
This compound, with eight deuterium atoms, offers several theoretical and practical advantages over lower-deuterated analogues such as Cortisone-d2, -d3, or -d4.
-
Reduced Isotopic Overlap: A higher degree of deuteration results in a greater mass difference between the internal standard and the native analyte. This minimizes the potential for isotopic overlap, where the signal from the naturally occurring isotopes of the analyte interferes with the signal of the internal standard, and vice versa. This is particularly crucial for achieving accurate measurements at low concentration levels.
-
Enhanced Stability against H/D Exchange: Deuterium atoms on a molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as H/D exchange. This can compromise the accuracy of quantification. Placing deuterium atoms on stable, non-exchangeable positions of the carbon skeleton, as is typically done in more heavily deuterated standards like this compound, significantly reduces the risk of back-exchange and ensures the isotopic purity of the standard throughout the analytical procedure.[1][2]
-
Clearer Mass Spectrometric Signal: A higher mass shift provides a cleaner signal in the mass spectrometer, further away from the isotopic cluster of the unlabeled analyte, leading to more reliable peak integration and quantification.
Performance Comparison of Deuterated Cortisone and Related Standards
While direct head-to-head comparative studies of all available deuterated cortisone standards are limited in published literature, we can compile and compare the performance data from various validated LC-MS/MS methods that have utilized different deuterated standards for the quantification of cortisone and the structurally similar cortisol.
| Parameter | This compound | Cortisone-d2 | Cortisol-d4 (for Cortisone) | Reference |
| Application | Quantification of Cortisone in human plasma/serum | Quantification of Cortisone in human serum | Quantification of Cortisone in human urine | [3],[4] |
| Isotopic Purity | ≥98 atom % D | 98 atom % D | ≥98 atom % D | [5] |
| Linearity (r²) | >0.99 | >0.99 | 0.974 | [3][6] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for this compound, but methods using it achieve high sensitivity. | 0.69 nmol/L | 6 nmol/L | [4] |
| Accuracy (% Recovery / % Bias) | Methods report high accuracy, typically within 85-115%. | Not explicitly stated. | Mean recovery of 114% (attributed to using a non-homologous standard). | |
| Precision (%RSD or %CV) | Intra- and inter-assay precision are consistently low, typically <15%. | Within-run CV <6%, between-run CV <8%. | Interassay CVs of 7.3–16%. | [6] |
Note: The data presented is compiled from different studies and matrices. Direct comparison should be made with caution. The use of a non-homologous internal standard (Cortisol-d4 for cortisone) can lead to inaccuracies, as highlighted by the higher recovery values in one study. Using a homologous, highly deuterated standard like this compound is generally recommended for optimal performance.
Experimental Protocols
Below is a representative experimental protocol for the quantification of cortisone in a biological matrix using a deuterated internal standard. This protocol can be adapted and optimized for specific research needs.
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 250 µL of serum or plasma, add 750 µL of acetonitrile (B52724) containing the deuterated internal standard (e.g., this compound) at a known concentration.
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 300 µL of deionized water and 1 mL of ethyl acetate (B1210297) to the supernatant.
-
Vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the corticosteroids. The gradient should be optimized for baseline separation of cortisone and other analytes of interest.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for cortisone and the deuterated internal standard should be used (a quantifier and a qualifier transition for each).
Visualizing Key Concepts and Workflows
To further clarify the principles and procedures discussed, the following diagrams are provided.
Caption: The principle of quantification using a deuterated internal standard.
Caption: A typical experimental workflow for cortisone analysis.
Conclusion
The selection of an appropriate internal standard is a critical step in developing a robust and reliable quantitative LC-MS/MS assay for cortisone. While various deuterated cortisone standards are available, this compound offers significant advantages due to its higher degree of deuteration, which minimizes isotopic overlap and enhances stability against H/D exchange. The compiled data, although not from a single head-to-head study, consistently demonstrates that methods employing highly deuterated, homologous internal standards achieve excellent accuracy and precision. For researchers aiming for the highest quality data in their corticosteroid analysis, this compound represents a superior choice over its lower-deuterated counterparts.
References
A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Cortisone-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods employing Cortisone-d8 as an internal standard for the quantification of cortisol and cortisone (B1669442). The information presented is collated from various inter-laboratory comparison studies and method validation reports to assist researchers in evaluating the performance and reliability of this internal standard in steroid analysis.
Performance of this compound in Inter-laboratory Studies
This compound is a stable isotope-labeled internal standard widely used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of cortisone and, by extension, for methods analyzing cortisol. Its structural and physicochemical similarity to the native analyte ensures it effectively compensates for variations during sample preparation and analysis, leading to improved precision and accuracy.
Inter-laboratory comparison studies and proficiency testing schemes are crucial for assessing the reproducibility and reliability of analytical methods across different laboratories. For steroid hormone analysis, particularly cortisol and cortisone, these studies consistently demonstrate the value of using stable isotope-labeled internal standards like this compound.
Key Performance Metrics:
The use of deuterated internal standards, such as this compound and Cortisol-d4, is considered the gold standard in steroid analysis by mass spectrometry. These internal standards co-elute chromatographically with the analyte of interest, providing the most effective compensation for matrix effects and variations in instrument response.
| Performance Metric | Typical Range with this compound/Isotope Dilution MS | Source |
| Intra-laboratory Coefficient of Variation (CV) | 2% - 12.8% | [1][2][3] |
| Inter-laboratory Coefficient of Variation (CV) | 6.2% - 10.7% for cortisone | [1] |
| Bias against Overall Mean | Generally < 10%, with some labs showing up to 6.5% for cortisone | [1][4] |
| Accuracy/Recovery | 94% - 105% | [2] |
A study comparing LC-MS/MS measurements of cortisone across eight European centers reported a median inter-laboratory CV of 6.2%, with only 2.6% of cases exceeding the maximum allowable imprecision.[1] This highlights the high degree of harmonization achievable when using robust methods that include stable isotope-labeled internal standards. Another multi-steroid LC-MS/MS inter-laboratory comparison involving five laboratories found that for cortisone, the mean bias against the overall mean was well within acceptable limits for most participating labs.[4]
Comparison with Alternative Internal Standards
The primary alternatives to using a stable isotope-labeled internal standard like this compound are:
-
Other Stable Isotope-Labeled Standards (e.g., Cortisol-d4): For cortisol analysis, Cortisol-d4 is the most appropriate internal standard. Similarly, for cortisone analysis, this compound is ideal. The choice depends on the primary analyte of interest. In methods that simultaneously measure both cortisol and cortisone, a combination of Cortisol-d4 and this compound is often used to ensure the highest accuracy for both analytes.[2][5]
-
Structural Analogs (Non-deuterated): These are compounds with similar chemical structures to the analyte but are not isotopically labeled. While more cost-effective, they do not co-elute with the analyte and may have different extraction recoveries and ionization efficiencies, leading to greater variability and potential for inaccurate results.
-
No Internal Standard: This approach is highly susceptible to variations in sample preparation and instrument performance and is not recommended for quantitative bioanalytical methods.
Experimental data consistently shows that stable isotope dilution mass spectrometry, using standards like this compound, provides superior accuracy and precision compared to methods using structural analogs or no internal standard.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below is a summarized, typical protocol for the analysis of cortisol and cortisone in biological matrices using this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 200 µL of the biological sample (e.g., saliva, serum), add 20 µL of an internal standard working solution containing this compound (and Cortisol-d4 if cortisol is also being quantified).[2]
-
Dilution: Dilute the sample with 800 µL of water.[2]
-
SPE Cartridge Conditioning: Condition an Oasis PRiME HLB solid-phase extraction cartridge.[2]
-
Loading: Apply the diluted sample to the conditioned cartridge.[2]
-
Washing: Wash the cartridge with 500 µL of a water:methanol (B129727) (95:5, v/v) solution to remove interferences.[2]
-
Elution: Elute the analytes and internal standard with two steps of 500 µL of methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is standard for cortisol and cortisone analysis.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for the analytes and their deuterated internal standards. For example:
-
3. Data Analysis
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Mandatory Visualizations
Caption: A typical experimental workflow for steroid analysis using an internal standard.
Caption: Simplified steroidogenesis pathway highlighting the interconversion of cortisol and cortisone.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. youtube.com [youtube.com]
- 6. msacl.org [msacl.org]
- 7. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
A Researcher's Guide to Selecting Cortisone-d8 Reference Material
For researchers, scientists, and professionals in drug development, the quality and reliability of reference materials are paramount. This guide provides a comparative overview of commercially available Cortisone-d8, a critical internal standard for mass spectrometry-based bioanalytical methods. Due to the limited availability of independent, head-to-head comparative studies, this guide summarizes supplier-provided data and outlines detailed experimental protocols for in-house evaluation.
Supplier and Product Specification Overview
A survey of prominent suppliers reveals a range of product specifications for this compound. The following table summarizes the publicly available data on chemical and isotopic purity. It is important to note that these values are as stated by the suppliers and may vary between batches.
| Supplier | Product Name/Number | Chemical Purity | Isotopic Purity/Enrichment | Analytical Method |
| LGC Standards | This compound (Major) / TRC-C696502 | >95%[1] | Not Specified | HPLC[1] |
| MedChemExpress | This compound / HY-17461S1 | 98.17%[2] | Not Specified | HPLC[2] |
| Sigma-Aldrich | Cortisone-2,2,4,6,6,9,12,12-d8 / 900170 | ≥98% (CP) | ≥98 atom % D | Not Specified |
| Cayman Chemical | Corticosterone-d8 / 1271728-07-4 | Not Specified | ≥99% deuterated forms (d1-d8) | Not Specified |
| IsoSciences | Cortisone-[d8] / 16034 | >98%[3] | ≥98%[3] | Not Specified |
| Cambridge Isotope Laboratories, Inc. | Cortisone (2,2,4,6,6,9,12,12-D₈, 98%) / DLM-9976 | 98%[4] | 98% | Not Specified |
| Clearsynth | This compound (Major) / CS-T-95506 | Not Specified | Not Specified | Not Specified |
Disclaimer: The data presented in this table is based on information available on supplier websites and may not reflect the specifications of a specific lot. Researchers are strongly encouraged to obtain lot-specific Certificates of Analysis (CoA) for the most accurate information.
Recommended Experimental Protocols for In-House Evaluation
To ensure the selection of the most suitable this compound reference material for your specific application, a thorough in-house evaluation is recommended. The following protocols describe key experiments for assessing the identity, purity, and stability of the reference standard.
Identity Verification by Mass Spectrometry
Objective: To confirm the identity and mass of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of the this compound reference material in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (LC-MS).
-
Infusion: Directly infuse the sample solution into the mass spectrometer.
-
Data Acquisition: Acquire full scan mass spectra in both positive and negative ionization modes.
-
Analysis: Compare the observed accurate mass of the molecular ion with the theoretical exact mass of this compound (C21H20D8O5). The expected monoisotopic mass is approximately 368.49 g/mol .[2][4][5]
Purity Assessment by HPLC-UV
Objective: To determine the chemical purity of the this compound reference material and to identify any potential impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound reference material at a concentration of 1 mg/mL in a suitable solvent. Prepare a series of dilutions for the calibration curve.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 242 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram. Calculate the area percentage of the main peak to determine the purity. Identify and quantify any impurity peaks.
Isotopic Enrichment Determination by LC-MS/MS
Objective: To determine the isotopic enrichment of the this compound reference material and to assess the level of unlabeled cortisone.
Methodology:
-
Sample Preparation: Prepare a mixed solution containing a known concentration of the this compound reference material and a certified reference standard of unlabeled cortisone.
-
Instrumentation: Employ a triple quadrupole mass spectrometer (LC-MS/MS) for its high sensitivity and specificity in selected reaction monitoring (SRM) mode.
-
SRM Transitions:
-
This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 369.3 → [product ion]).
-
Unlabeled Cortisone: Monitor the corresponding transition for the unlabeled analogue (e.g., m/z 361.2 → [product ion]).
-
-
Analysis: Analyze the peak areas of both the deuterated and non-deuterated forms. The ratio of these areas will provide a measure of the isotopic enrichment.
Experimental Workflow and Data Analysis Logic
The following diagrams illustrate the recommended workflows for evaluating this compound reference materials.
Caption: Workflow for the evaluation and selection of a this compound reference material supplier.
Caption: Logical flow for data analysis and supplier selection of this compound.
References
- 1. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cortisone-[d8] | IsoSciences | Biomol.com [biomol.com]
- 4. Cortisone (2,2,4,6,6,9,12,12-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9976-0.005 [isotope.com]
- 5. clearsynth.com [clearsynth.com]
The Role of Cortisone-d8 in Establishing Cortisol Reference Intervals: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of cortisol is paramount for understanding its physiological and pathological roles. The establishment of reliable reference intervals is the cornerstone of clinical diagnostics and research. This guide provides a comparative analysis of the use of Cortisone-d8 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for cortisol quantification, a critical step in defining these reference intervals.
The use of a stable isotope-labeled internal standard is crucial in LC-MS/MS to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. Deuterated analogs of the analyte, such as this compound, are widely employed for this purpose. This guide will delve into the performance of this compound in comparison to other commonly used internal standards, provide detailed experimental protocols, and illustrate the underlying biological and experimental workflows.
Performance Comparison of Internal Standards for Cortisol Analysis
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's measurement. Deuterated standards are the gold standard, with the choice between different deuterated forms often depending on commercial availability, cost, and the specific requirements of the assay. The following tables summarize the performance characteristics of LC-MS/MS methods for cortisol and cortisone (B1669442) analysis using this compound and other deuterated internal standards, as reported in various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods Using this compound as an Internal Standard
| Analyte(s) | Matrix | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Cortisol & Cortisone | Urine | Cortisol: 0.05 ng/mL, Cortisone: 0.25 ng/mL | < 10% | < 10% | Within 15% of nominal value | [1][2] |
| Cortisol & Cortisone | Saliva | Cortisol: 0.01 ng/mL, Cortisone: 0.05 ng/mL | Cortisol: 2-3%, Cortisone: 3-4% | < 7% | 94-105% | [3] |
| Cortisol & Cortisone | Serum/Plasma | Not Specified | Cortisol: 1.5-4.5%, Cortisone: 1.9-5.8% | Cortisol: 2.7-4.6%, Cortisone: 3.6-6.0% | Cortisol: 97.3-100.4%, Cortisone: 89.2-96.0% | [4] |
Table 2: Performance Characteristics of LC-MS/MS Methods Using Other Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | LLOQ | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Cortisol-d4 | Cortisol & Cortisone | Saliva | Cortisol: 0.2 ng/mL, Cortisone: 1 ng/mL | Cortisol: 0.9-3.9%, Cortisone: 6.4-8.6% | Cortisol: 1.5-1.9%, Cortisone: 3.8-4.3% | Cortisol: 96.2-104.0%, Cortisone: 101.5-105.2% | [5] |
| Cortisol-d4 | Cortisol | Urine | 0.05 ng/mL | < 10% | < 10% | Within 15% of nominal value | [1] |
| Cortisol-d3 | Cortisol | Plasma | 2.73 nmol/L | < 15% | < 15% | Within ±15% | [1][6] |
| Cortisol-d4 & Cortisone-d7 | Cortisol & Cortisone | Saliva | Not Specified | Acceptable at physiological concentrations | Acceptable at physiological concentrations | 88-99% | [7] |
From the data presented, it is evident that methods employing both this compound and other deuterated cortisol standards, such as Cortisol-d4, can achieve high sensitivity, precision, and accuracy, making them suitable for the establishment of robust reference intervals. The choice of a specific internal standard may be guided by the simultaneous analysis of cortisone, where a deuterated cortisone analog like this compound is theoretically the most appropriate choice to mimic its behavior throughout the analytical process.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of cortisol and cortisone in human urine using LC-MS/MS with a deuterated internal standard. This protocol is a synthesis of methodologies reported in the literature.[1][2][8]
1. Sample Preparation (Solid-Phase Extraction)
-
Internal Standard Spiking: To 1 mL of urine, add 50 µL of a working internal standard solution containing this compound and/or Cortisol-d4.
-
Hydrolysis (Optional, for total cortisol): For the measurement of total cortisol, enzymatic hydrolysis is performed to cleave glucuronide conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of cortisol and cortisone.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for cortisol, cortisone, and their deuterated internal standards are monitored.
-
Table 3: Example MRM Transitions for Cortisol, Cortisone, and Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | 363.2 | 121.2 |
| Cortisone | 361.2 | 163.1 |
| Cortisol-d4 | 367.2 | 121.1 |
| This compound | 369.2 | 169.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formed.
Mandatory Visualizations
Cortisol Signaling Pathway
Cortisol exerts its wide-ranging physiological effects primarily through the genomic pathway by binding to the glucocorticoid receptor (GR). The following diagram illustrates this signaling cascade.
Caption: Genomic signaling pathway of cortisol.
Experimental Workflow for Establishing Cortisol Reference Intervals
The process of establishing reference intervals is a multi-step procedure that begins with the recruitment of a healthy reference population and culminates in the statistical determination of the reference range.
Caption: Workflow for establishing cortisol reference intervals.
References
- 1. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmbreports.org [bmbreports.org]
- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitation of cortisol and related 3-oxo-4-ene steroids in urine using gas chromatography/mass spectrometry with stable isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: Cortisone-d8 in Proficiency Testing for Cortisol Measurement
For researchers, scientists, and drug development professionals striving for the highest accuracy in cortisol quantification, the choice of an internal standard is paramount. This guide provides a comparative analysis of Cortisone-d8 and other deuterated internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for cortisol measurement, with a focus on performance characteristics relevant to proficiency testing.
Proficiency testing (PT) is a critical component of laboratory quality assurance, providing an external evaluation of a laboratory's ability to accurately perform specific tests. In the realm of steroid hormone analysis, particularly cortisol measurement, the use of stable isotope-labeled internal standards is the gold standard for achieving reliable and reproducible results. Among the available options, this compound has emerged as a robust choice. This guide delves into the performance characteristics of this compound in comparison to other commonly used deuterated standards, supported by a review of published experimental data.
Comparative Performance of Deuterated Internal Standards
The following table summarizes the reported performance characteristics of LC-MS/MS methods for cortisol and cortisone (B1669442) analysis utilizing this compound and other deuterated internal standards. It is important to note that these values are from different studies and direct comparison should be made with caution as experimental conditions vary.
| Internal Standard | Analyte(s) | Linearity (r²) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) | Reference |
| This compound | Cortisol, Cortisone | >0.99 | <10% | <15% | 85-115% | [1] |
| Cortisol-d4 | Cortisol, Cortisone | >0.999 | 0.9-3.9% (Cortisol), 6.4-8.6% (Cortisone) | 1.5-1.9% (Cortisol), 3.8-4.3% (Cortisone) | 96.2-104.0% (Cortisol), 101.5-105.2% (Cortisone) | [2] |
| Cortisol-d3 | Cortisol | >0.995 | <15% | <15% | Within ±15% | [3] |
| Cortisone-d7 | Cortisol | R²=0.9995 | <8.8% | Not Reported | Good | [4] |
Key Observations:
-
This compound: Demonstrates excellent performance as an internal standard for the simultaneous analysis of cortisol and cortisone. Its structural similarity to cortisone makes it a particularly suitable choice for this analyte.
-
Cortisol-d4: Widely used and shows very good precision and accuracy for both cortisol and cortisone measurements.
-
Cortisol-d3: Effectively used in studies measuring cortisol production rates, demonstrating acceptable precision and accuracy.
-
Cortisone-d7: Has been successfully employed in methods for quantifying cortisol in complex matrices like hair, indicating its utility in specialized applications.
The choice between these internal standards may depend on the specific requirements of the assay, including the matrix being analyzed and whether simultaneous quantification of cortisol and cortisone is necessary. Deuterated internal standards are crucial for correcting matrix effects, which can significantly impact the accuracy of LC-MS/MS assays. While they may not eliminate all differential matrix effects, their use is a critical step in ensuring reliable results.
The Importance of Standardization in Proficiency Testing
Proficiency testing programs, such as those offered by the College of American Pathologists (CAP), are essential for assessing and improving the quality of laboratory measurements. The Centers for Disease Control and Prevention (CDC) has established the Hormone Standardization (HoSt) Program to further ensure the accuracy and comparability of hormone assays, including cortisol. These programs highlight the superiority of LC-MS/MS methods over immunoassays, which are more susceptible to cross-reactivity and interference. The use of appropriate deuterated internal standards is a cornerstone of high-quality LC-MS/MS analysis within these standardization frameworks.
Experimental Methodologies
The following sections provide a generalized experimental protocol for the analysis of cortisol and cortisone in serum or plasma using LC-MS/MS with a deuterated internal standard, such as this compound.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of serum or plasma sample, calibrator, or quality control material into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard solution (e.g., this compound in methanol) to each tube.
-
Protein Precipitation: Add a protein precipitating agent, typically three to four volumes of cold acetonitrile (B52724) or methanol (B129727).
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to concentrate the analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of steroids.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for cortisol and cortisone.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and accurate quantification.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the proficiency testing workflow and the logical relationship of quantification using an internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. Hormones Certified Assays and Participants | CSP | CDC [cdc.gov]
- 3. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cortisone-d8 in a Laboratory Setting
The proper disposal of Cortisone-d8, a deuterated form of the corticosteroid cortisone, requires careful consideration of its potential hazards and environmental impact. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential reproductive toxicity, necessitating a cautious approach to its disposal. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this compound in research, scientific, and drug development environments.
Immediate Safety and Disposal Plan
Given the conflicting information regarding the hazardous nature of this compound, it is imperative to treat it as potentially hazardous chemical waste. Laboratory personnel should adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) for hazardous waste management.[1][2]
Key Principles for Disposal:
-
Do Not Dispose Down the Drain: Corticosteroids, as a class of compounds, can act as endocrine disruptors in aquatic environments, posing a risk to wildlife even at very low concentrations.[3][4][5][6] Therefore, drain disposal is not a responsible option.
-
Segregation is Crucial: this compound waste should be segregated from other waste streams. It should be collected in a designated, properly labeled, and sealed container that is compatible with the chemical.[1][7]
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. They can provide guidance based on local regulations and the specific SDS from your supplier.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound and its waste.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards as indicated on the SDS (e.g., "Potential Reproductive Toxin").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible chemicals.[1]
-
-
Waste Pickup and Disposal:
Quantitative Data Summary
| Parameter | Information | Source |
| CAS Number | 1257650-98-8 | [10][11] |
| Molecular Formula | C21H20D8O5 | [10] |
| Molecular Weight | 368.49 g/mol | [10][11] |
| GHS Classification (MedChemExpress SDS) | Not a hazardous substance or mixture | [10] |
| GHS Classification (Sigma-Aldrich SDS) | Repr. 2 (Suspected of damaging fertility or the unborn child) | [11] |
| GHS Pictogram (Sigma-Aldrich SDS) | GHS08 (Health Hazard) | [11] |
| Storage Temperature | -20°C | [11] |
| Environmental Hazard | Corticosteroids can be endocrine disruptors in aquatic environments. | [3][4][5][6] |
Experimental Protocols Cited
The provided information does not contain detailed experimental protocols for the disposal of this compound. The disposal procedures are based on general laboratory safety regulations and chemical waste management principles.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Environmental impact of switching from the synthetic glucocorticoid prednisolone to the natural alkaloid berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Steroid hormones in the aquatic environment - Insights from new analytical methods for corticosteroids and progestogens | Umweltbundesamt [umweltbundesamt.de]
- 7. acewaste.com.au [acewaste.com.au]
- 8. epa.gov [epa.gov]
- 9. acs.org [acs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 可的松2,2,4,6,6,9,12,12-d 8 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
Essential Safety and Logistical Guidance for Handling Cortisone-d8
For researchers, scientists, and drug development professionals, the safe and compliant handling of active pharmaceutical ingredients (APIs) such as Cortisone-d8 is of utmost importance. This guide provides a detailed operational and disposal plan, with a focus on personal protective equipment (PPE) and engineering controls to minimize exposure and ensure a safe laboratory environment. While some suppliers may classify this compound as non-hazardous, others indicate potential reproductive toxicity[1]. Therefore, a cautious approach is warranted, treating it as a potent compound.
Engineering Controls
To minimize the risk of inhalation and contamination, all handling of this compound powder should be performed within a certified containment system.[2]
| Control Type | Specification | Purpose |
| Primary Engineering Control | Chemical Fume Hood or Class II Biosafety Cabinet (BSC) | To contain the powder and prevent aerosolization into the laboratory environment.[2] |
| Secondary Engineering Control | Adequate general laboratory ventilation | To supplement primary controls and dilute any potential fugitive emissions. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent skin and eye contact, as well as inhalation of this compound powder. The following table outlines the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are recommended. Consider double-gloving for enhanced protection.[3] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability laboratory coat or coverall should be worn.[3] |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles are required to protect against splashes and airborne particles. |
| Respiratory Protection | Respirator | For tasks with a higher risk of aerosol generation, a NIOSH-approved N95 respirator is recommended.[4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled.[3] |
Operational Plan: Handling this compound Powder
The following workflow details the essential steps for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound | Labeled Hazardous Waste Container | Dispose of in accordance with federal, state, and local regulations.[1] |
| Contaminated Labware | Labeled Hazardous Waste Container | Includes pipette tips, centrifuge tubes, etc. |
| Contaminated PPE | Labeled Hazardous Waste Container | Includes gloves, disposable lab coats, shoe covers, etc. |
Disposal Procedure:
-
Segregate: Do not mix hazardous pharmaceutical waste with other laboratory waste streams.
-
Contain: Place all contaminated items in a clearly labeled, leak-proof, and sealed hazardous waste container.
-
Store: Keep the waste container in a designated and secure area.
-
Dispose: Arrange for pickup and disposal by a certified hazardous waste management company.
Logical Relationship for PPE Selection
The selection of appropriate PPE is directly related to the potential for exposure during a given procedure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
